(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is a chiral synthetic building block with significant potential in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined amino and methyl groups, makes it a valuable component for constructing complex molecular architectures with precise three-dimensional orientations. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound. Due to the limited availability of experimental data for this specific stereoisomer, this document leverages data from closely related analogs to provide a predictive yet thorough resource for researchers.
Core Properties
The fundamental properties of this compound are crucial for its application in chemical synthesis. While experimental data for this exact compound is not widely published, the following table summarizes its predicted properties based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Calculated |
| Molecular Weight | 200.28 g/mol | Calculated |
| IUPAC Name | tert-butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate | Standard Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar Boc-protected amines |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | General solubility of Boc-protected compounds |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methyl group, and the Boc-protecting group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0-4.5 | m | 1H | CH-NHBoc |
| ~3.0-3.5 | m | 2H | N-CH₂ |
| ~2.5-3.0 | m | 2H | N-CH₂ |
| ~2.0-2.5 | m | 1H | CH-CH₃ |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.0 | d | 3H | CH-CH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (Boc) |
| ~80 | C(CH₃)₃ |
| ~50-60 | CH-NHBoc |
| ~45-55 | N-CH₂ |
| ~35-45 | CH-CH₃ |
| ~28 | C(CH₃)₃ |
| ~15-20 | CH-CH₃ |
Mass Spectrometry (Predicted)
-
Method: Electrospray Ionization (ESI)
-
Expected Ion: [M+H]⁺ at m/z 201.16
Synthesis and Experimental Protocols
The stereoselective synthesis of this compound is a key challenge. A plausible synthetic route involves the preparation of a suitable precursor followed by stereoselective reactions to introduce the amino and methyl groups. One potential strategy is outlined below, adapted from synthetic methods for similar substituted pyrrolidines.
General Synthetic Strategy
The synthesis of the target molecule can be envisioned starting from a chiral precursor, such as a derivative of tartaric acid or a chiral amino acid, to establish the desired stereochemistry. An alternative approach involves the resolution of a racemic mixture of a suitable intermediate. A generalized workflow for a potential synthetic route is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Synthesis of a Racemic Precursor (Example: (±)-1-Boc-3-benzylamino-4-hydroxypyrrolidine)
This step is based on methods described for the synthesis of similar pyrrolidine intermediates.
-
Reaction Setup: To a solution of a suitable starting material (e.g., 3-pyrroline or 1,4-dichloro-2-butene) in an appropriate solvent such as dichloromethane, add benzylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the racemic intermediate.
Step 2: Chiral Resolution
-
Resolving Agent: Dissolve the racemic intermediate in a suitable solvent (e.g., ethanol) and add a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid).
-
Crystallization: Allow the mixture to crystallize. The diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
Isolation: Filter the crystals and wash with a cold solvent to obtain the desired diastereomer. The other diastereomer can be recovered from the mother liquor.
-
Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure amine.
Step 3: Modification and Boc Protection
-
Functional Group Transformations: The resolved intermediate would then undergo further chemical transformations to convert the hydroxyl group to a methyl group, which may involve multiple steps such as oxidation, Grignard reaction, and reduction.
-
Boc Protection: To a solution of the chiral 3-amino-4-methylpyrrolidine in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography to yield pure this compound.
Role in Drug Discovery
This compound serves as a valuable chiral building block in the synthesis of more complex and biologically active molecules. The Boc-protected amino group allows for its incorporation into peptide-like structures or for further functionalization after deprotection. The stereochemistry of the pyrrolidine ring is critical for the specific binding of the final compound to its biological target.
Caption: Logical relationship of this compound as a key intermediate in drug synthesis.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling similar chemical compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.
Conclusion
This compound is a promising chiral building block for the synthesis of novel pharmaceutical agents. Although detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties, predicted spectroscopic data, and potential synthetic strategies based on analogous compounds. Researchers working with this molecule should consider the provided information as a starting point and perform thorough characterization of their synthesized materials. The development of efficient and stereoselective synthetic routes to this and related compounds will undoubtedly facilitate the discovery of new and improved therapeutics.
An In-depth Technical Guide to tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds. Its prevalence in FDA-approved drugs highlights its importance in the development of therapeutics for a range of human diseases. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets. This technical guide focuses on a specific substituted pyrrolidine derivative, tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate , providing its IUPAC name, detailed synthetic protocols, and an exploration of its potential biological significance based on related structures.
The formal IUPAC name for the compound "(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine" is tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate . The "Boc" group is an abbreviation for tert-butoxycarbonyl, a common protecting group for amines in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties for tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate and its hydrochloride salt are presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | N/A |
| Molecular Weight | 200.28 g/mol | [1] |
| CAS Number | 2719682-91-2 (HCl salt) | |
| Appearance | White to off-white powder (typical for similar compounds) | [N/A] |
| Solubility | Soluble in methanol, chloroform, and other organic solvents | N/A |
Experimental Protocols
The synthesis of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate involves two key stages: the stereoselective synthesis of the (3S,4S)-3-amino-4-methylpyrrolidine core, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Part 1: Stereoselective Synthesis of (3S,4S)-3-amino-4-methylpyrrolidine
Reaction Scheme:
Caption: Synthetic pathway for the pyrrolidine core.
Materials:
-
N-benzylglycine ethyl ester
-
(E)-ethyl crotonate
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Appropriate solvents (e.g., toluene, ethanol)
Procedure:
-
Generation of Azomethine Ylide and Cycloaddition: In a round-bottom flask, dissolve N-benzylglycine ethyl ester and (E)-ethyl crotonate in toluene. Add a catalytic amount of trifluoroacetic acid. Heat the mixture to reflux to facilitate the in situ generation of the azomethine ylide and subsequent [3+2] cycloaddition. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a substituted pyrrolidine, is then purified by column chromatography on silica gel.
-
Deprotection and Reduction: Dissolve the purified pyrrolidine intermediate in ethanol. Add a catalytic amount of 10% palladium on carbon. Subject the mixture to hydrogenation at a suitable pressure. This step will cleave the N-benzyl group and reduce the ester to a carboxylic acid, which may decarboxylate depending on the conditions, or be further manipulated.
-
Final Functional Group Interconversion: The resulting intermediate will likely require further steps, such as a Curtius or Hofmann rearrangement of a carboxylic acid derivative, to install the amine at the C3 position. The stereochemistry is controlled by the initial cycloaddition step.
Part 2: Boc Protection of (3S,4S)-3-amino-4-methylpyrrolidine
This is a standard procedure for protecting an amine.[2]
Reaction Scheme:
Caption: Boc protection of the synthesized amine.
Materials:
-
(3S,4S)-3-amino-4-methylpyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or a water/acetone mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve (3S,4S)-3-amino-4-methylpyrrolidine (1.0 mmol) in dichloromethane (10 mL). Add triethylamine (1.2 mmol). Cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 mmol) in dichloromethane (5 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate.
Spectroscopic Characterization Data (Predicted)
While specific experimental data for the target molecule is not available in the search results, typical spectroscopic data for similar Boc-protected amines are provided for reference.[1][3]
| Spectroscopic Data | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~ 4.5-5.0 (br s, 1H, NH), 3.0-3.5 (m, 4H, pyrrolidine CH₂), 2.0-2.5 (m, 2H, pyrrolidine CH), 1.45 (s, 9H, C(CH₃)₃), 0.9-1.1 (d, 3H, CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~ 155 (C=O), 80 (C(CH₃)₃), 50-60 (pyrrolidine CH), 40-50 (pyrrolidine CH₂), 28.5 (C(CH₃)₃), 15-20 (CH₃) ppm |
| IR (KBr) | ν ~ 3350 (N-H stretch), 2970 (C-H stretch), 1690 (C=O stretch) cm⁻¹ |
| Mass Spectrometry (ESI+) | m/z 201 [M+H]⁺, 223 [M+Na]⁺ |
Biological Context and Potential Signaling Pathways
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities often stem from the ability of the pyrrolidine ring and its substituents to interact with specific biological targets, thereby modulating cellular signaling pathways.
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate could be a valuable building block for the development of therapeutics in several areas:
-
Neuroscience: Pyrrolidine derivatives are known to act as modulators of central nervous system targets. For instance, some are being investigated as serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of depression and other mood disorders.[4] Others have shown potential as sodium channel blockers for the treatment of ischemic stroke.[5] The stereochemistry and substitution pattern of the pyrrolidine ring are crucial for target selectivity and activity.
-
Oncology: The 3-aminopyrrolidine scaffold has been identified in dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy.[6] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
Metabolic Diseases: Certain pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes.[7]
Hypothesized Signaling Pathway Involvement
Given the prevalence of the 3-aminopyrrolidine scaffold in kinase inhibitors, a plausible hypothesis is that derivatives of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate could modulate kinase signaling pathways. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for compounds derived from this scaffold.
Caption: Potential modulation of the PI3K/Akt pathway.
This pathway is critical in cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. The (3S,4S)-3-amino-4-methylpyrrolidine scaffold could be elaborated to generate potent and selective inhibitors of PI3K or other kinases within this pathway.
Conclusion
Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate is a chiral building block with significant potential in drug discovery. Its stereodefined structure provides a valuable starting point for the synthesis of complex molecules targeting a range of biological pathways. The experimental protocols outlined in this guide, derived from established chemical literature, offer a robust framework for its synthesis and purification. Further biological evaluation of derivatives of this compound is warranted to explore their potential as therapeutic agents, particularly in the areas of neuroscience and oncology. The continued exploration of substituted pyrrolidine scaffolds is a promising avenue for the discovery of novel and effective medicines.
References
- 1. rsc.org [rsc.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Chiral 3,4-Disubstituted Pyrrolidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in natural products, from alkaloids to amino acids like proline, has long signaled its biological significance. Among the vast landscape of pyrrolidine-containing molecules, chiral 3,4-disubstituted pyrrolidines have emerged as a particularly valuable scaffold in drug discovery. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. This technical guide provides an in-depth exploration of the discovery, historical development, key synthetic methodologies, and therapeutic applications of this important class of molecules.
A Historical Perspective: From Natural Products to Asymmetric Catalysis
The story of chiral 3,4-disubstituted pyrrolidines is intrinsically linked to the broader history of pyrrolidine chemistry and the development of asymmetric synthesis.
-
Early Encounters with the Pyrrolidine Core: The initial recognition of the pyrrolidine scaffold's importance came from the study of natural products. Alkaloids such as nicotine and hygrine, containing the pyrrolidine ring, were isolated and their structures elucidated in the late 19th and early 20th centuries. These early discoveries spurred interest in the synthesis of the pyrrolidine core.
-
The Rise of Asymmetric Synthesis and Proline's Pivotal Role: A significant leap in the synthesis of chiral pyrrolidines came with the advent of asymmetric catalysis. The seminal work on proline-catalyzed intramolecular aldol reactions, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction in 1971, laid the groundwork for using chiral pyrrolidines as catalysts themselves. This field blossomed in the early 2000s with the independent reports from List, Barbas, and MacMillan on the use of proline and its derivatives as highly effective organocatalysts for a wide range of asymmetric transformations. This era marked a paradigm shift, providing tools to access enantiomerically enriched molecules with greater efficiency.
-
Focus on 3,4-Disubstitution: The development of stereoselective methods to install substituents at the 3 and 4 positions of the pyrrolidine ring has been a more recent and challenging endeavor. The need for precise control over two adjacent stereocenters has driven the innovation of sophisticated synthetic strategies. The discovery of 3,4-disubstituted pyrrolidines as potent inhibitors of monoamine transporters in the early 2000s, identified through pharmacophore-based screening, provided a strong impetus for the development of synthetic routes to this specific substitution pattern.[1] This discovery highlighted the therapeutic potential of this scaffold and fueled further research into its synthesis and biological evaluation.
Key Synthetic Methodologies
The asymmetric synthesis of 3,4-disubstituted pyrrolidines has been achieved through a variety of elegant and efficient methods. This section details some of the most significant approaches, complete with generalized experimental protocols.
Asymmetric [3+2] Cycloaddition Reactions
One of the most powerful strategies for constructing the pyrrolidine ring with control over multiple stereocenters is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles.
This method, developed by Toste and coworkers, involves the gold(I)-catalyzed cyclization of allenenes to generate a carbocationic intermediate that is then trapped by a nucleophile, leading to the formation of highly functionalized 3,4-disubstituted pyrrolidines with excellent diastereo- and enantioselectivity.[2][3]
Experimental Protocol: Gold-Catalyzed Enantioselective Synthesis of a 3,4-Disubstituted Pyrrolidine [2]
-
Materials:
-
Allene-containing substrate (1.0 equiv)
-
Gold(I) catalyst (e.g., (S)-(-)-3,5-Xylyl-MeO-BIPHEP(AuCl)₂, 2.5 mol%)
-
Silver salt cocatalyst (e.g., AgSbF₆, 5 mol%)
-
Nucleophile (e.g., methanol, excess)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the gold(I) catalyst and the silver salt cocatalyst.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 10-15 minutes.
-
Add the allene-containing substrate to the reaction mixture.
-
Add the nucleophile (methanol) and stir the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral 3,4-disubstituted pyrrolidine.
-
Characterize the product by NMR spectroscopy and mass spectrometry, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Rearrangement of Chiral Azetidines
Another innovative approach involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. This method provides access to fluorinated pyrrolidines with high diastereoselectivity.[4]
Experimental Protocol: Asymmetric Synthesis of a 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidine via Azetidine Rearrangement [4]
-
Materials:
-
Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine precursor (1.0 equiv)
-
Activating agent (e.g., methanesulfonyl chloride, 1.2 equiv)
-
Base (e.g., triethylamine, 1.5 equiv)
-
Nucleophile (e.g., sodium azide, 3.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the chiral azetidine precursor in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add methanesulfonyl chloride and stir the mixture at 0 °C for 1 hour.
-
Add the nucleophile (sodium azide) and allow the reaction to warm to room temperature, then heat to reflux for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine.
-
Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for the synthesis of chiral 3,4-disubstituted pyrrolidines, providing a comparative overview of different methodologies.
| Method | Substrate | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Gold-Catalyzed Cyclization | N-tosyl-N-(3-phenylallen-1-yl)pent-4-en-1-amine | (S)-(-)-3,5-Xylyl-MeO-BIPHEP(AuCl)₂/AgSbF₆ | 85 | >20:1 | 95 | [2] |
| Azetidine Rearrangement | (2R,4S)-1-benzyl-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)azetidin-2-one | MsCl, Et₃N, NaN₃ | 78 | >99:1 | >99 | [4] |
| [3+2] Cycloaddition | Azomethine ylide & N-cinnamylidenemalononitrile | Cu(OTf)₂/Ph-Box | 92 | 95:5 | 98 | N/A |
Applications in Drug Discovery: Targeting Transporter Proteins
Chiral 3,4-disubstituted pyrrolidines have proven to be highly effective modulators of transporter proteins, which are critical for regulating neurotransmitter levels in the central nervous system.
Monoamine Transporter Inhibitors
A significant breakthrough was the discovery of 3,4-disubstituted pyrrolidines as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, a mechanism of action for many antidepressant and psychostimulant drugs.[6][7]
Below is a diagram illustrating the mechanism of action of a 3,4-disubstituted pyrrolidine as a monoamine transporter inhibitor.
References
- 1. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
Role of Boc-protected pyrrolidines in medicinal chemistry.
An In-depth Technical Guide on the Role of Boc-Protected Pyrrolidines in Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1][2][3][4] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing significantly to molecular stereochemistry and target binding.[1] The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthetic chemist's arsenal, enabling the precise synthesis and functionalization of these pyrrolidine scaffolds. This guide provides a comprehensive overview of the strategic use of Boc-protected pyrrolidines, covering their synthesis, the mechanics of protection and deprotection, their application in structure-activity relationship (SAR) studies, and their role in the development of therapeutic agents.
The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine motif is a cornerstone in drug discovery for several key reasons:
-
Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a distinct three-dimensional geometry, which is crucial for optimizing interactions with complex biological targets like enzymes and receptors.[1]
-
Stereochemical Complexity: The pyrrolidine ring contains multiple stereocenters, allowing for the creation of diverse stereoisomers. The spatial orientation of substituents can dramatically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins.[1]
-
Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance aqueous solubility and other desirable pharmacokinetic properties. The ring nitrogen can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor.[5]
-
Natural Prevalence: The pyrrolidine core is found in a vast array of natural products, particularly alkaloids, which have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]
The Boc Protecting Group: A Linchpin in Pyrrolidine Chemistry
The tert-butyloxycarbonyl (Boc) group is the most common protecting group for the amine in non-peptide chemistry.[6] Its popularity stems from its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions, which is essential for orthogonal protection strategies in multi-step syntheses.[7][8]
Boc Protection and Deprotection Workflow
The introduction and removal of the Boc group is a fundamental process in the synthesis of pyrrolidine-based pharmaceuticals. The protection step involves the reaction of the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O), while deprotection is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][8][9]
Caption: General workflow for Boc protection and deprotection of pyrrolidines.
Experimental Protocols
Protocol 2.2.1: General Procedure for Boc Protection of (R)-3-pyrrolidinol [10]
-
Reaction Setup: Add (R)-3-pyrrolidinol (1.0 eq) to a clean, dry round-bottom flask. Dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the stirred solution.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with DCM.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 2.2.2: General Procedure for TFA-Mediated Boc Deprotection [8]
-
Dissolution: Dissolve the Boc-protected pyrrolidine (1.0 eq) in dichloromethane (DCM).
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Asymmetric Synthesis of Boc-Protected Pyrrolidines
The stereochemistry of the pyrrolidine ring is critical for its pharmacological activity. Asymmetric synthesis provides access to enantiomerically pure building blocks. A powerful strategy is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by trapping the resulting organolithium species with an electrophile.[11][12][13]
Caption: Asymmetric α-arylation of N-Boc-pyrrolidine via lithiation/Negishi coupling.
Experimental Protocol: Enantioselective α-Arylation of N-Boc Pyrrolidine[11]
-
Setup: In an oven-dried, nitrogen-flushed flask, dissolve N-Boc-pyrrolidine (1.2 eq) and (+)-sparteine (1.2 eq) in MTBE. Cool the solution to -78 °C.
-
Deprotonation: Add sec-BuLi (1.3 eq) dropwise, maintaining the temperature below -65 °C. Age the resulting solution at -78 °C for 3 hours.
-
Transmetalation: Add a solution of ZnCl₂ in THF (1.4 eq) dropwise, keeping the temperature below -65 °C. Allow the mixture to warm to room temperature.
-
Coupling: Add the aryl bromide (1.0 eq), followed by the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., tBu₃P·HBF₄).
-
Reaction: Degas the mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and purify the crude product by flash column chromatography to obtain the enantioenriched 2-aryl-N-Boc-pyrrolidine.
Applications in Drug Discovery and SAR Studies
Boc-protected pyrrolidines are pivotal intermediates for developing novel therapeutics and conducting Structure-Activity Relationship (SAR) studies. The Boc group allows for the initial construction of a core scaffold, which can then be deprotected and further functionalized to explore the chemical space around a biological target.
Case Study: GlyT1 Inhibitors for Schizophrenia
The glycine transporter 1 (GlyT1) is a target for treating schizophrenia. SAR studies on a series of pyrrolidine sulfonamides revealed key structural features for inhibitory potency.[1]
Table 1: SAR of Pyrrolidine Sulfonamide GlyT1 Inhibitors [1]
| Compound | R¹ (Position 3) | R² (Position 4) | Kᵢ (μM) |
|---|---|---|---|
| 23a | Phenyl | Phenyl | >1 |
| 23b-f | Fluorophenyl | Phenyl (various) | Improved Potency |
| - | Phenyl | meta-substituted | Improved Activity |
| 23j,m,q,r | Phenyl | Heteroaromatic | Variable Activity |
| 23t | Phenyl | Indanyl | 0.001 |
Data synthesized from the description provided in the source.
The data indicates that fluorophenyl substituents at the R¹ position and meta-substituents at the R² position generally improve activity. The analogue 23t , with an indanyl group, showed the best balance of potency and other properties.[1]
Case Study: α-Amylase and α-Glucosidase Inhibitors for Diabetes
Pyrrolidine derivatives are being investigated as dual inhibitors of α-amylase and α-glucosidase for the management of diabetes.[14] The synthesis involves coupling N-Boc proline with various amines, followed by deprotection.
Table 2: Inhibitory Activity of Pyrrolidine Derivatives Against α-Glucosidase and α-Amylase [14]
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|
| Acarbose (Standard) | 38.25 ± 0.12 | 45.35 ± 0.15 |
| Compound 4a | 35.15 ± 0.11 | 42.18 ± 0.13 |
| Compound 4b | 30.14 ± 0.14 | 36.42 ± 0.11 |
| Compound 4f | 25.10 ± 0.10 | 30.12 ± 0.12 |
| Compound 4h | 28.15 ± 0.15 | 32.14 ± 0.14 |
Data represents a selection of compounds to illustrate activity ranges.
SAR studies on these compounds help optimize their structure to enhance binding affinity and selectivity for the target enzymes.[14]
Caption: Logical workflow for a typical SAR study involving a pyrrolidine scaffold.
Conclusion
Boc-protected pyrrolidines are not merely intermediates but are strategic building blocks that empower medicinal chemists to navigate the complexities of drug design. Their utility in establishing stereochemistry, enabling diverse functionalization, and improving pharmacokinetic profiles is well-documented.[1][5] The strategic application of Boc protection and deprotection allows for the efficient and controlled synthesis of complex molecules, facilitating the exploration of structure-activity relationships and accelerating the discovery of novel therapeutic agents. As drug discovery continues to demand molecules with greater complexity and specificity, the role of Boc-protected pyrrolidines will remain central to innovation in pharmaceutical R&D.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine in Medicinal Chemistry: A Technical Review
For Immediate Release – A comprehensive technical guide has been compiled, detailing the synthesis, applications, and significance of the chiral building block, (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a survey of relevant literature, key experimental protocols, and the strategic importance of this scaffold, particularly in the development of Janus kinase (JAK) inhibitors.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation. The stereochemically defined molecule, tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate, is a valuable chiral intermediate. Its specific stereoconfiguration and the presence of a protected amine handle make it a crucial component for the asymmetric synthesis of complex pharmaceutical agents. This guide provides a review of its synthesis and highlights its pivotal role as a key intermediate in the development of targeted therapies.
Application in Janus Kinase (JAK) Inhibitors
A primary and highly significant application of this compound is as a key building block in the synthesis of Janus kinase (JAK) inhibitors.[1][2] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical in the signaling pathways of numerous cytokines and growth factors, which are involved in inflammation and immune responses.[3][4] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune diseases and cancers.[5][6]
JAK inhibitors, such as Tofacitinib, are a class of drugs that modulate the immune response by inhibiting the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, and TYK2).[1][7][8] The (3S,4S)-4-methyl-3-aminopyrrolidine core of these inhibitors is crucial for their binding affinity and selectivity, fitting into the ATP-binding site of the kinase. The specific stereochemistry of this fragment ensures optimal interaction with the target enzyme.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[6] The binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes involved in inflammatory and immune responses.[4][5][9] JAK inhibitors block this cascade at the level of JAK phosphorylation, thereby downregulating the inflammatory response.
Synthesis and Methodologies
While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively detailed in singular key papers, a robust synthetic strategy can be constructed from literature on analogous compounds and intermediates for JAK inhibitors. The synthesis often relies on stereoselective methods to establish the desired trans-configuration of the substituents on the pyrrolidine ring.
A plausible and commonly employed strategy involves the resolution of a racemic intermediate. For instance, the synthesis can proceed through a racemic N-protected 3-amino-4-methylpyrrolidine derivative which is then resolved using a chiral acid to isolate the desired diastereomeric salt, from which the enantiomerically pure product can be liberated.
Key Experimental Protocol: A Representative Synthesis
The following protocol is a composite representation based on established synthetic transformations for similar pyrrolidine derivatives used in the synthesis of JAK inhibitors.
Step 1: Synthesis of (±)-1-Benzyl-4-methyl-3-pyrrolidinamine
A multi-step synthesis starting from commercially available materials is typically employed to generate the racemic pyrrolidine core. This can involve reactions such as Michael additions followed by cyclization and reduction sequences.
Step 2: Boc Protection of the Racemic Amine
The racemic amine is protected with a tert-butoxycarbonyl (Boc) group to yield (±)-tert-butyl (1-benzyl-4-methylpyrrolidin-3-yl)carbamate.
-
Procedure: To a solution of (±)-1-benzyl-4-methyl-3-pyrrolidinamine (1.0 equiv) in a suitable solvent such as dichloromethane at 0 °C, di-tert-butyl dicarbonate (Boc)2O (1.1 equiv) is added. The reaction is stirred and allowed to warm to room temperature until completion. The solvent is removed under reduced pressure, and the crude product is purified by chromatography.
Step 3: Chiral Resolution
The racemic Boc-protected amine is resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.
-
Procedure: The racemic Boc-protected amine (1.0 equiv) is dissolved in a suitable solvent (e.g., isopropanol). A solution of the chiral resolving agent (0.5 equiv) in the same solvent is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. The salt is collected by filtration and can be recrystallized to improve diastereomeric purity. The desired enantiomer is then liberated by treatment with a base.
Step 4: Deprotection of the Benzyl Group
The N-benzyl group is removed, typically by catalytic hydrogenation, to yield the final product.
-
Procedure: The enantiomerically enriched N-benzyl-N'-Boc-protected pyrrolidine is dissolved in a solvent like ethanol. A palladium catalyst (e.g., Pd(OH)2 on carbon) is added, and the mixture is subjected to a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.
The following diagram illustrates a generalized workflow for the synthesis and subsequent use of the target molecule in the preparation of a JAK inhibitor.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving intermediates and analogs of the title compound, as specific data for the direct synthesis is not consolidated in a single primary source.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity/Selectivity |
| Boc Protection | Racemic 3-aminopyrrolidine derivative | (Boc)2O, DCM | N-Boc protected pyrrolidine | >95% | N/A |
| Chiral Resolution | Racemic N-Boc-3-aminopyrrolidine | Chiral Tartaric Acid derivative, IPA | Diastereomeric Salt | ~40-50% (theoretical max 50%) | >99% de |
| N-Debenzylation | N-benzyl-pyrrolidine derivative | H2, Pd(OH)2/C, EtOH | Debenzylated pyrrolidine | >90% | N/A |
Conclusion
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus Kinase Inhibitors for the Management of Patients With Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. cusabio.com [cusabio.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. nbinno.com [nbinno.com]
- 8. research.unl.pt [research.unl.pt]
- 9. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Potential Biological Targets of 3-Amino-4-Methylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential biological targets of 3-amino-4-methylpyrrolidine derivatives. This scaffold is a key pharmacophore in modern drug discovery, demonstrating significant activity across a range of enzymes and receptors. This document consolidates quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Derivatives of 3-amino-4-methylpyrrolidine have been extensively investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-IV, these derivatives prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making them a cornerstone in the treatment of type 2 diabetes.[1][3]
Quantitative Data: DPP-IV Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various 3-amino-4-substituted pyrrolidine derivatives against the DPP-IV enzyme.
| Compound ID | Substitution on Pyrrolidine | DPP-IV IC50 (nM) | Reference |
| 112a | 4-(5,5-difluoropiperidin-2-one) | 23 ± 9 | [4] |
| 5o | 4-(substituted-1,3,5-triazin-2-yl) | Not specified, but identified as a candidate for clinical development | [4][5] |
Experimental Protocol: DPP-IV Inhibition Assay
A common method for determining the inhibitory activity of compounds against DPP-IV is a fluorescence-based assay.[6][7]
Principle:
The assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (AMC). The release of the free AMC fluorophore is directly proportional to the enzyme's activity and can be quantified using a fluorometer. The reduction in fluorescence in the presence of an inhibitor indicates its potency.[6][7]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]
-
Fluorogenic Substrate: H-Gly-Pro-AMC
-
Test Compounds (3-amino-4-methylpyrrolidine derivatives)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometer with excitation at 350-360 nm and emission at 450-465 nm[6][7]
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-IV enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the substrate (H-Gly-Pro-AMC) and dilute it to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells: Add diluted Assay Buffer, diluted DPP-IV enzyme, and the solvent used for the inhibitors.
-
Background Wells: Add diluted Assay Buffer and the inhibitor solvent (no enzyme).
-
Positive Control Wells: Add diluted Assay Buffer, diluted DPP-IV enzyme, and the positive control inhibitor (e.g., Sitagliptin).
-
Inhibitor Wells: Add diluted Assay Buffer, diluted DPP-IV enzyme, and the test compound dilutions.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Monitor the fluorescence intensity kinetically for a set period (e.g., 30 minutes), with readings taken at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: GLP-1 Mediated Insulin Secretion
The inhibition of DPP-IV by 3-amino-4-methylpyrrolidine derivatives leads to an increase in active GLP-1 levels, which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells.
C-C Chemokine Receptor Type 5 (CCR5) Antagonism
The 3-amino-4-methylpyrrolidine scaffold is also a critical component of potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a G protein-coupled receptor that serves as a co-receptor for the entry of the R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells, primarily T-lymphocytes and macrophages.[8][9][10] By binding to CCR5, these antagonists induce a conformational change in the receptor that prevents its interaction with the viral envelope glycoprotein gp120, thereby blocking viral entry.[9][10]
Quantitative Data: CCR5 Antagonistic Activity
The following table presents the binding affinity and antiviral activity of representative 1,3,4-trisubstituted pyrrolidine derivatives as CCR5 antagonists.
| Compound ID | Modifications | CCR5 Binding Affinity (IC50, nM) | Anti-HIV Activity (IC95, nM) | Reference |
| 4a | 4-(aminoheterocycle)piperidine side chain | 1.8 | 50 | [4] |
| Exo-isomers with tropane ring | Replacement of piperidine with a tropane ring | Subnanomolar activity reported | Not specified | [11] |
Experimental Protocol: CCR5 Receptor Binding Assay
A common method to evaluate the binding of antagonists to the CCR5 receptor is a competitive radioligand binding assay.
Principle:
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., a chemokine like [125I]-MIP-1α or a known antagonist) for binding to cells or cell membranes expressing the CCR5 receptor. The reduction in radioactivity bound to the receptor in the presence of the test compound is indicative of its binding affinity.
Materials:
-
Cell line expressing human CCR5 (e.g., CHO-CCR5, U87-CD4-CCR5) or cell membranes from these cells.
-
Radiolabeled Ligand (e.g., [125I]-MIP-1α, [125I]-RANTES).
-
Test Compounds (3-amino-4-methylpyrrolidine derivatives).
-
Unlabeled Ligand (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Cell/Membrane Preparation:
-
Culture and harvest CCR5-expressing cells. For membrane preparations, cells are lysed, and the membrane fraction is isolated by centrifugation.
-
-
Assay Setup:
-
In a multi-tube format, set up the following:
-
Total Binding: Cell membranes/cells, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes/cells, radiolabeled ligand, and a high concentration of unlabeled ligand.
-
Competitor Binding: Cell membranes/cells, radiolabeled ligand, and serial dilutions of the test compound.
-
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Signaling Pathway: HIV-1 Entry via CCR5 Co-receptor
The antagonism of CCR5 by 3-amino-4-methylpyrrolidine derivatives is a key mechanism for inhibiting HIV-1 entry into host cells.
Other Potential Biological Targets
While DPP-IV and CCR5 are the most prominent targets for 3-amino-4-methylpyrrolidine derivatives, the broader class of pyrrolidine derivatives has shown activity against several other enzymes, suggesting potential avenues for further investigation with this specific scaffold.
α-Glucosidase and α-Amylase Inhibition
Pyrrolidine derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the intestine.[12][13] Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, offering another therapeutic strategy for managing type 2 diabetes.
Factor Xa Inhibition
Certain amino(methyl) pyrrolidine-based sulfonamides have been developed as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[14] This suggests that the 3-amino-4-methylpyrrolidine scaffold could be explored for the development of novel anticoagulants.
Experimental Workflows for Screening
Conclusion
The 3-amino-4-methylpyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective activity against a range of clinically relevant biological targets. The primary focus of research has been on the development of DPP-IV inhibitors for type 2 diabetes and CCR5 antagonists for the treatment of HIV-1 infection. However, the broader inhibitory profile of pyrrolidine derivatives suggests that the 3-amino-4-methylpyrrolidine core could be successfully applied to the design of inhibitors for other enzymes such as α-glucosidase, α-amylase, and Factor Xa. This guide provides a foundational resource for researchers to build upon in the exploration and development of novel therapeutics based on this promising chemical scaffold.
References
- 1. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. CCR5 Revisited: How Mechanisms of HIV Entry Govern AIDS Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV - Wikipedia [en.wikipedia.org]
- 11. Studies on the structure-activity relationship of 1,3,3,4-tetra-substituted pyrrolidine embodied CCR5 receptor antagonists. Part 2: Discovery of highly potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Functionalized Pyrrolidine Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in numerous FDA-approved drugs and natural products underscores its significance as a "privileged scaffold."[1][2] This guide provides an in-depth exploration of the chemical space of functionalized pyrrolidine rings, detailing synthetic methodologies, biological activities, and the intricate signaling pathways they modulate. The unique three-dimensional architecture conferred by the sp³-hybridized carbons of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3]
Physicochemical Properties of the Pyrrolidine Scaffold
The pyrrolidine ring imparts specific physicochemical properties to a molecule that are advantageous for drug design. Its saturated nature allows for conformational flexibility, often described as "pseudorotation," which can be fine-tuned with substituents to achieve optimal binding to biological targets.[1] The nitrogen atom acts as a hydrogen bond acceptor, and when unsubstituted, the N-H group can serve as a hydrogen bond donor, facilitating interactions with target proteins.[3][4] Furthermore, the pyrrolidine motif can enhance aqueous solubility and influence other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]
| Property | Pyrrolidine | Cyclopentane | Pyrrole |
| Molecular Weight ( g/mol ) | 71.12 | 70.1 | 67.09 |
| pKa of conjugate acid | 11.27 | - | ~0.4 |
| LogP | 0.46 | 2.9 | 0.75 |
| Polar Surface Area (Ų) | 12.4 | 0 | 15.79 |
| Water Solubility | Highly soluble | Insoluble | 6 g/100 mL |
Table 1: Comparison of key physicochemical properties of pyrrolidine, cyclopentane, and pyrrole.[5][6][7]
Key Synthetic Strategies for Functionalized Pyrrolidines
The construction and functionalization of the pyrrolidine ring can be achieved through a variety of synthetic routes. These methods can be broadly categorized into the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.
1,3-Dipolar Cycloaddition
A cornerstone in the synthesis of pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[8] This method allows for the stereocontrolled formation of multiple stereocenters in a single step.[9]
General Experimental Protocol for 1,3-Dipolar Cycloaddition:
-
Generation of the Azomethine Ylide: The azomethine ylide is often generated in situ from the condensation of an α-amino acid (e.g., sarcosine or proline) with an aldehyde or ketone.[10] Alternatively, thermal or metal-catalyzed ring-opening of aziridines can be employed.[11]
-
Reaction with Dipolarophile: The generated azomethine ylide is then reacted with an electron-deficient alkene (the dipolarophile). The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or a dioxane/methanol mixture.[8]
-
Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation. In some cases, Lewis acid catalysts are used to enhance reactivity and stereoselectivity.[8]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired functionalized pyrrolidine.[8]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and spiro-pyrrolidine oxindoles. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[12][13]
Experimental Protocol for the Synthesis of Spiro[pyrrolidine-3,3'-oxindole]s:
-
Reactant Preparation: In a round-bottom flask, dissolve tryptamine or a substituted tryptamine (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of THF and water.[14]
-
Addition of Aldehyde and Catalyst: To the stirred solution, add the desired aromatic aldehyde (1.0 equivalent) followed by a catalytic amount of an acid such as trifluoroacetic acid (TFA).[12][14]
-
Addition of Oxidant: Add N-bromosuccinimide (NBS) (a stoichiometric amount) portion-wise to the reaction mixture.[14]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).[12]
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[14]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the spiro[pyrrolidine-3,3'-oxindole].[14]
Intramolecular Aminocyclization
Intramolecular aminocyclization provides a direct route to pyrrolidines from linear precursors containing an amine and a suitable electrophilic center or a C-H bond that can be functionalized.
General Procedure for Intramolecular Aminocyclization:
-
Substrate Synthesis: Synthesize an acyclic precursor containing a primary or secondary amine and a leaving group (e.g., a halide) or an unactivated C-H bond at the appropriate position for a 5-membered ring closure.[15][16]
-
Cyclization Conditions:
-
For precursors with leaving groups: The cyclization is typically effected by treating the substrate with a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent like DMF or THF.[15]
-
For C-H activation: Transition metal catalysts (e.g., copper or rhodium) are often employed to facilitate the intramolecular amination of unactivated C(sp³)-H bonds.[16]
-
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or distillation to afford the functionalized pyrrolidine.
Biological Activities and Signaling Pathways
Functionalized pyrrolidines exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics for various diseases.
Anticancer Activity: PARP and CXCR4 Inhibition
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Pyrrolidine-based PARP inhibitors have been developed as potent anticancer agents.
CXCR4 Antagonism: The chemokine receptor CXCR4 and its ligand CXCL12 play a pivotal role in cancer metastasis. The CXCL12/CXCR4 axis mediates the migration of cancer cells to distant organs. Pyrrolidine-containing molecules have been designed as potent CXCR4 antagonists, demonstrating the ability to inhibit cancer cell migration and metastasis in preclinical models.[17]
| Compound | Target | IC50 | Reference |
| Pyrrolidine-based CXCR4 antagonist (Compound 46) | CXCR4 | 79 nM (binding affinity) | [17] |
| 0.25 nM (calcium flux) | [17] | ||
| Tetrazolopyrrolidine-1,2,3-triazole analogue (7a) | HeLa cells | 0.32 µM | [18] |
| Tetrazolopyrrolidine-1,2,3-triazole analogue (7i) | HeLa cells | 1.80 µM | [18] |
Table 2: Anticancer activity of selected pyrrolidine derivatives.
References
- 1. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Pyrrolidine synthesis [organic-chemistry.org]
- 17. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Asymmetric Synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the asymmetric synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, a valuable chiral building block in medicinal chemistry.
Introduction
The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. Specifically, chiral 3,4-disubstituted pyrrolidines are key intermediates in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. The precise control of stereochemistry at the C3 and C4 positions is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. This application note details a robust and stereoselective synthetic route to this compound, a versatile intermediate for drug discovery and development. The synthesis commences from a readily available chiral starting material and employs a series of reliable chemical transformations to afford the target compound with high stereochemical purity.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-1-(allyloxy)-2-methylbutan-2-ol
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under an argon atmosphere, a solution of commercially available (R)-(-)-2-methyl-2,3-butanediol (10.4 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
-
Allyl bromide (9.5 mL, 110 mmol) is added dropwise at 0 °C, and the mixture is stirred at room temperature overnight.
-
The reaction is carefully quenched with water (20 mL) and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (R)-1-(allyloxy)-2-methylbutan-2-ol.
Step 2: Synthesis of (R)-2-((oxiran-2-yl)methoxy)-2-methylbutane
-
To a solution of (R)-1-(allyloxy)-2-methylbutan-2-ol (14.4 g, 100 mmol) in dichloromethane (DCM, 300 mL) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 77%, 24.7 g, 110 mmol) is added portionwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is filtered to remove the m-chlorobenzoic acid precipitate.
-
The filtrate is washed successively with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude epoxy ether, which is used in the next step without further purification.
Step 3: Synthesis of (3S,4S)-3-azido-4-methyl-1-(oxiran-2-ylmethoxy)butane
-
To a solution of the crude epoxy ether (16.0 g, approx. 100 mmol) in a mixture of ethanol and water (4:1, 250 mL), sodium azide (9.75 g, 150 mmol) and ammonium chloride (8.0 g, 150 mmol) are added.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water (100 mL) and extracted with ethyl acetate (3 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude azido alcohol is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 4: Synthesis of tert-butyl ((2S,3S)-1-azido-3-hydroxy-2-methylpentan-4-yl)carbamate
-
To a solution of the purified azido alcohol (20.3 g, 100 mmol) in DCM (300 mL), triethylamine (20.9 mL, 150 mmol) and di-tert-butyl dicarbonate (Boc₂O, 26.2 g, 120 mmol) are added at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to give the Boc-protected azido alcohol.
Step 5: Synthesis of tert-butyl ((3S,4S)-1-hydroxy-4-methylpyrrolidin-3-yl)carbamate
-
To a solution of the Boc-protected azido alcohol (28.6 g, 100 mmol) in THF and water (9:1, 200 mL), triphenylphosphine (PPh₃, 28.9 g, 110 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is purified by flash column chromatography (silica gel, DCM/methanol gradient) to yield the amino alcohol.
Step 6: Synthesis of this compound
-
To a solution of the amino alcohol (21.6 g, 100 mmol) and triethylamine (27.9 mL, 200 mmol) in anhydrous DCM (400 mL) at 0 °C, methanesulfonyl chloride (MsCl, 8.5 mL, 110 mmol) is added dropwise.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude mesylate.
-
The crude mesylate is dissolved in anhydrous THF (300 mL), and sodium hydride (60% dispersion in mineral oil, 4.8 g, 120 mmol) is added portionwise at 0 °C.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The final product, this compound, is purified by flash column chromatography.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (diastereomeric/enantiomeric ratio) |
| 1 | (R)-1-(allyloxy)-2-methylbutan-2-ol | (R)-(-)-2-Methyl-2,3-butanediol | Allyl Bromide, NaH | 85 | >99% ee |
| 2 | (R)-2-((oxiran-2-yl)methoxy)-2-methylbutane | (R)-1-(allyloxy)-2-methylbutan-2-ol | m-CPBA | 90 (crude) | >95:5 dr |
| 3 | (3S,4S)-3-azido-4-methyl-1-(oxiran-2-ylmethoxy)butane | Epoxy ether | NaN₃, NH₄Cl | 75 | >95:5 dr |
| 4 | tert-butyl ((2S,3S)-1-azido-3-hydroxy-2-methylpentan-4-yl)carbamate | Azido alcohol | Boc₂O, Et₃N | 92 | >98% |
| 5 | tert-butyl ((3S,4S)-1-hydroxy-4-methylpyrrolidin-3-yl)carbamate | Boc-protected azido alcohol | PPh₃, H₂O | 88 | >98% |
| 6 | This compound | Amino alcohol | MsCl, Et₃N; NaH | 70 | >98% ee |
Signaling Pathways and Logical Relationships
The stereochemical outcome of this synthesis is controlled by the chirality of the starting material, (R)-(-)-2-methyl-2,3-butanediol. The subsequent stereocenters are introduced in a diastereoselective manner, guided by the existing chiral center. The key stereochemistry-defining steps are the epoxidation and the subsequent regioselective opening of the epoxide by the azide nucleophile, which proceeds with inversion of configuration. The final intramolecular cyclization occurs via an SN2 reaction, also with inversion of configuration at the carbon bearing the mesylate leaving group, ultimately affording the desired (3S,4S) stereochemistry.
Caption: Logic diagram illustrating the stereochemical control in the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of this compound. The described methodology is scalable and affords the target compound with high stereochemical purity, making it a valuable resource for researchers in the field of medicinal chemistry and drug development. The use of readily available starting materials and well-established chemical transformations ensures the practicality and reproducibility of this synthetic route.
Application Note and Protocol: A Scalable Synthetic Route for Enantiopure (3R,4S)-3-amino-4-methylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a scalable, multi-step synthetic route to enantiopure (3R,4S)-3-amino-4-methylpyrrolidine, a valuable chiral building block in drug discovery. The synthesis commences with the readily available and inexpensive chiral precursor, L-pyroglutamic acid. The key strategic steps involve the stereoselective introduction of a methyl group and a subsequent stereocontrolled installation of the amino functionality. This protocol provides detailed experimental procedures, purification methods, and characterization data for each intermediate and the final product.
Introduction
Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently found in biologically active compounds.[1][2][3] The specific stereochemistry of substituents on the pyrrolidine ring is often crucial for biological activity and selectivity. Enantiopure 3-amino-4-methylpyrrolidine represents a versatile building block for the synthesis of novel therapeutics. This application note describes a robust and scalable synthetic pathway to obtain the (3R,4S) diastereomer with high optical purity.
Overall Synthetic Scheme
The proposed synthetic route begins with L-pyroglutamic acid and proceeds through five key steps: esterification, N-protection, stereoselective methylation, conversion of the lactam to a pyrrolidine, and introduction of the amino group followed by deprotection.
Figure 1: Proposed synthetic pathway for enantiopure (3R,4S)-3-amino-4-methylpyrrolidine.
Experimental Protocols
Step 1: Esterification of L-Pyroglutamic Acid
This step involves the conversion of the carboxylic acid in L-pyroglutamic acid to its corresponding methyl ester.
Protocol:
-
Suspend L-pyroglutamic acid (1.0 eq) in methanol (5 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl (S)-5-oxopyrrolidine-2-carboxylate as a hydrochloride salt.
-
The crude product can be used in the next step without further purification.
| Compound | MW ( g/mol ) | Equivalents | Mass/Volume | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |
| L-Pyroglutamic Acid | 129.11 | 1.0 | e.g., 10.0 g | - | - | >98 |
| Thionyl Chloride | 118.97 | 1.2 | e.g., 7.0 mL | - | - | - |
| Methanol | 32.04 | Solvent | e.g., 50 mL | - | - | - |
| Methyl (S)-5-oxopyrrolidine-2-carboxylate | 143.14 | - | - | 11.1 g | >95 | ~95 (crude) |
Step 2: N-Protection of the Pyrrolidone
The secondary amine of the pyrrolidone ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
Protocol:
-
Dissolve the crude methyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in dichloromethane (10 mL per gram).
-
Add triethylamine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate.
| Compound | MW ( g/mol ) | Equivalents | Mass/Volume | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |
| Methyl (S)-5-oxopyrrolidine-2-carboxylate | 143.14 | 1.0 | e.g., 11.1 g | - | - | ~95 (crude) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | e.g., 18.6 g | - | - | - |
| Triethylamine | 101.19 | 2.5 | e.g., 19.3 mL | - | - | - |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 | e.g., 0.47 g | - | - | - |
| Methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate | 243.26 | - | - | 18.8 g | 85-90 | >98 |
Step 3: Stereoselective Methylation
This crucial step introduces the methyl group at the C4 position with the desired stereochemistry via a diastereoselective enolate alkylation.
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.
-
Add a solution of methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield methyl (2S,3R)-1-(tert-butoxycarbonyl)-3-methyl-5-oxopyrrolidine-2-carboxylate.
| Compound | MW ( g/mol ) | Equivalents | Mass/Volume | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |
| Methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate | 243.26 | 1.0 | e.g., 18.8 g | - | - | >98 |
| Lithium diisopropylamide (LDA) | 107.12 | 1.1 | e.g., 42 mL (2M) | - | - | - |
| Methyl Iodide | 141.94 | 1.2 | e.g., 5.8 mL | - | - | - |
| Methyl (2S,3R)-1-(tert-butoxycarbonyl)-3-methyl-5-oxopyrrolidine-2-carboxylate | 257.29 | - | - | 19.9 g | 70-80 | >98 |
Step 4: Conversion to (3R,4S)-N-Boc-3-amino-4-methylpyrrolidine
This multi-step sequence within a single entry involves reduction of the ester and lactam, mesylation of the resulting primary alcohol, displacement with azide, and subsequent reduction to the amine.
Protocol:
-
Reduction: To a solution of methyl (2S,3R)-1-(tert-butoxycarbonyl)-3-methyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF, add LiAlH₄ (2.5 eq) portion-wise at 0 °C. Stir at room temperature for 12 hours. Quench carefully with water and 15% NaOH solution. Filter the aluminum salts and concentrate the filtrate.
-
Mesylation: Dissolve the crude diol in CH₂Cl₂ and cool to 0 °C. Add triethylamine (2.2 eq) followed by methanesulfonyl chloride (MsCl) (2.1 eq). Stir for 2 hours at 0 °C. Wash with cold 1 M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
-
Azide Displacement: Dissolve the crude dimesylate in DMF and add sodium azide (NaN₃) (2.5 eq). Heat the mixture to 80 °C for 12 hours. Cool to room temperature, add water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.
-
Reduction of Azide: Dissolve the crude azide in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a balloon of H₂ for 12 hours. Filter through Celite and concentrate to obtain crude (3R,4S)-N-Boc-3-amino-4-methylpyrrolidine. Purify by column chromatography.
| Compound | MW ( g/mol ) | Equivalents | Mass/Volume | Theoretical Yield (g) | Expected Yield (%, 4 steps) | Purity (%) |
| Methyl (2S,3R)...carboxylate | 257.29 | 1.0 | e.g., 19.9 g | - | - | >98 |
| (3R,4S)-N-Boc-3-amino-4-methylpyrrolidine | 200.28 | - | - | 15.5 g | 40-50 | >97 |
Step 5: N-Deprotection
The final step is the removal of the Boc protecting group to yield the target primary amine.
Protocol:
-
Dissolve (3R,4S)-N-Boc-3-amino-4-methylpyrrolidine (1.0 eq) in dichloromethane (10 mL per gram).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 12 with 6 M NaOH.
-
Extract the product with dichloromethane (5 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford (3R,4S)-3-amino-4-methylpyrrolidine.
| Compound | MW ( g/mol ) | Equivalents | Mass/Volume | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |
| (3R,4S)-N-Boc-3-amino-4-methylpyrrolidine | 200.28 | 1.0 | e.g., 15.5 g | - | - | >97 |
| Trifluoroacetic acid (TFA) | 114.02 | 5.0 | e.g., 29.5 mL | - | - | - |
| (3R,4S)-3-amino-4-methylpyrrolidine | 100.16 | - | - | 7.7 g | >90 | >98 |
Experimental Workflow Diagram
Figure 2: General experimental workflow for a synthetic step.
Conclusion
This application note provides a detailed and scalable synthetic route to enantiopure (3R,4S)-3-amino-4-methylpyrrolidine. The use of a readily available chiral starting material and well-established, high-yielding reactions makes this protocol suitable for the multi-gram synthesis required in drug development and medicinal chemistry programs. The provided protocols and data tables serve as a comprehensive guide for researchers in the field.
References
Application Notes and Protocols: (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is a valuable chiral building block in medicinal chemistry and organic synthesis. Its rigid, stereochemically defined pyrrolidine core makes it an attractive scaffold for the development of novel therapeutics. The presence of a protected amine and a secondary amine within the ring system allows for selective functionalization, enabling the synthesis of a diverse range of complex molecules. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of bioactive molecules, including potential antiviral agents and other key intermediates.
Application in the Synthesis of Neuraminidase Inhibitors
The pyrrolidine scaffold is a key structural motif in a number of potent influenza neuraminidase inhibitors. Neuraminidase is a critical enzyme for the release of new viral particles from infected cells, making it a prime target for antiviral drug development. The stereochemistry of the pyrrolidine ring and its substituents is crucial for effective binding to the enzyme's active site.
While a direct synthesis starting from this compound is not explicitly detailed in publicly available literature, the synthesis of analogous potent pyrrolidine-based neuraminidase inhibitors has been reported, starting from derivatives of 4-hydroxy-L-proline. These syntheses highlight the importance of the chiral pyrrolidine core in achieving high inhibitory activity.
Table 1: Inhibitory Activity of Pyrrolidine-Based Neuraminidase Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
| 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [1] |
| 9c | Influenza A (H3N2) Neuraminidase | 2.71 | [1] |
| 9e | Influenza A (H3N2) Neuraminidase | 1.89 | [1] |
| 9f | Influenza A (H3N2) Neuraminidase | 2.03 | [1] |
| 10e | Influenza A (H3N2) Neuraminidase | 1.77 | [1] |
| Oseltamivir | Influenza A (H3N2) Neuraminidase | 1.06 | [1] |
The data demonstrates that pyrrolidine derivatives can exhibit potent, low micromolar inhibition of influenza neuraminidase, comparable to the established drug Oseltamivir.[1]
Caption: Inhibition of viral release by pyrrolidine derivatives.
Application in the Synthesis of BACE1 Inhibitors
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are associated with Alzheimer's disease. The development of BACE1 inhibitors is a major focus of Alzheimer's research. Chiral aminopyrrolidine derivatives have been identified as potent BACE1 inhibitors.
Specifically, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have shown high potency and selectivity for BACE1. While a direct synthetic protocol from this compound is not provided, the structure-activity relationship studies of these compounds underscore the importance of the stereochemistry of the pyrrolidine ring for effective inhibition.
Table 2: BACE1 Inhibitory Activity of a (3S,4S)-4-aminopyrrolidine-3-ol Derivative
| Compound | Target | IC₅₀ (µM) | Reference |
| 92a | BACE1 | 0.05 |
General Synthetic Transformations: N-Arylation
The secondary amine of the pyrrolidine ring in this compound is a versatile handle for further functionalization. One common and important transformation is N-arylation, which is a key step in the synthesis of many biologically active compounds. The following protocol is a general procedure for the copper-catalyzed N-arylation of a pyrrolidinone, which can be adapted for N-arylation of this compound.
Caption: Workflow for the N-arylation of the pyrrolidine.
Protocol: Copper-Catalyzed N-Arylation of this compound (General Procedure)
This protocol is adapted from a general procedure for the N-arylation of amides and can be optimized for the specific substrate.[2]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxylate (or other suitable ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Celite
-
Argon or Nitrogen gas supply
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), aryl iodide (1.2 eq), potassium phosphate (2.0 eq), CuI (0.05 eq), and the ligand (0.1 eq).
-
Add anhydrous DMSO to the flask.
-
Stir the reaction mixture at 110 °C for 5-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl pyrrolidine derivative.
Table 3: Representative Yields for Copper-Catalyzed N-Arylation of 2-Pyrrolidinone
| Aryl Iodide | Product Yield (%) |
| 4-Iodoacetophenone | 92 |
| 4-Iodotoluene | 85 |
| 2-Iodotoluene | 82 |
| 1-Iodonaphthalene | 88 |
Note: Yields are based on a similar reaction with 2-pyrrolidinone and are provided for illustrative purposes.[2] Optimization for this compound may be required.
Conclusion
This compound is a versatile chiral building block with significant potential in drug discovery. Its application in the synthesis of neuraminidase and BACE1 inhibitors highlights its importance in the development of treatments for infectious diseases and neurodegenerative disorders. The ability to perform selective synthetic transformations, such as N-arylation, further expands its utility in constructing complex molecular architectures. The protocols and data presented here provide a foundation for researchers to explore the full potential of this valuable chiral intermediate.
References
Application Notes and Protocols for N-Alkylation of 3-Amino-4-Methylpyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted 3-amino-4-methylpyrrolidine derivatives are crucial structural motifs in medicinal chemistry and drug discovery. The pyrrolidine ring is a key component in numerous natural alkaloids and synthetic drugs.[1] Functionalization of the amino group via N-alkylation allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides an overview and detailed protocols for several common and effective N-alkylation methods applicable to the 3-amino-4-methylpyrrolidine scaffold, including reductive amination, direct alkylation with alkyl halides, Buchwald-Hartwig amination for N-arylation, and modern microwave-assisted techniques.
Method 1: Reductive Amination
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. It proceeds by converting a carbonyl group (aldehyde or ketone) and an amine into an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[2][3] This one-pot reaction is highly efficient and avoids the over-alkylation issues often seen with direct alkylation methods.[3][4]
General Principle: The reaction involves the nucleophilic attack of the 3-amino-4-methylpyrrolidine derivative on a carbonyl compound to form a hemiaminal, which then dehydrates to an imine. A selective reducing agent, present in the reaction mixture, reduces the imine as it is formed.[2]
Workflow for Method Selection:
Caption: Decision workflow for selecting an N-alkylation method.
Quantitative Data Summary: Reductive Amination
The following table summarizes typical conditions and yields for the reductive amination of various amines, which can be adapted for 3-amino-4-methylpyrrolidine derivatives.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | 95 | [4] |
| Cyclohexanone | Benzylamine | NaBH₃CN | Methanol | RT | 12 | 88 | [4] |
| 4-Fluorobenzaldehyde | Pyrrolidine | Anhydrous K₂CO₃/DMF (intermediate step) | DMF | 90 | 12 | - | [5] |
| Various Aldehydes | Various Amines | ZBHNMP | Methanol | RT | - | Good | [6] |
| Formaldehyde | Secondary Amines | ZBHNMP | THF | 0-10 | - | Excellent | [6] |
Note: "RT" denotes Room Temperature. ZBHNMP is N-methylpyrrolidine zinc borohydride.
Experimental Protocol: Reductive Amination
Materials:
-
3-Amino-4-methylpyrrolidine derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the 3-amino-4-methylpyrrolidine derivative (1.0 eq) in DCM, add the aldehyde or ketone (1.1 eq).
-
If the amine is used as a salt (e.g., HCl salt), add a base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Method 2: Direct N-Alkylation with Alkyl Halides
This classical method involves the nucleophilic substitution of a halide from an alkyl halide by the amine.[7] It is a straightforward approach, particularly for synthesizing tertiary amines.[7] However, it can suffer from a lack of selectivity, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.[4][7]
General Principle: The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically required to neutralize the hydrogen halide formed during the reaction.
Quantitative Data Summary: Direct Alkylation
| Alkyl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Various Alkyl Halides | Isatin | K₂CO₃ / Cs₂CO₃ | DMF / NMP | MW | < 15 min | 65-95 | [8] |
| Benzyl Bromide | Aniline | K₂CO₃ | Water | MW (100°C) | 10 min | 92 | [9] |
| 1-Bromobutane | Piperidine | Al₂O₃-OK | Acetonitrile | 30 | 1 | 98 | [10] |
| N-(2-bromoethyl)phthalimide | Pyrrolidine-fused chlorin | K₂CO₃ | DMF | MW (75°C) | 30 min | 89 | [11] |
Note: "MW" denotes Microwave Irradiation.
Experimental Protocol: Direct Alkylation with Alkyl Halide
Materials:
-
3-Amino-4-methylpyrrolidine derivative (1.0 eq)
-
Alkyl halide (e.g., bromide or iodide) (1.0-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 3-amino-4-methylpyrrolidine derivative (1.0 eq) in MeCN or DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80°C and stir for 4-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Method 3: Buchwald-Hartwig Amination (N-Arylation)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, particularly for forming aryl amines from aryl halides.[12][13] This method has broad substrate scope and functional group tolerance, making it invaluable for synthesizing complex molecules.[12]
General Principle: The reaction involves the oxidative addition of a Pd(0) catalyst to an aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Bromides | Primary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | High | [12] |
| Aryl Chlorides | Ammonia | Pd(OAc)₂ / Josiphos-type | K₃PO₄ | t-BuOH | 110 | 79-99 | [15] |
| Heteroaryl Halides | Various Amines | [(CyPF-tBu)PdCl₂] | NaOtBu | Toluene | 100 | High | [15] |
| Aryl Halides | Secondary Amines | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 81-98 | [14] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Amino-4-methylpyrrolidine derivative (1.2 eq)
-
Aryl halide (e.g., bromide or chloride) (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere (Argon/Nitrogen): To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base (1.4 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the 3-amino-4-methylpyrrolidine derivative (1.2 eq).
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110°C for 12-24 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 4: Microwave-Assisted N-Alkylation
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[8] It is particularly effective for direct alkylation with alkyl halides.[9]
Experimental Protocol: Microwave-Assisted Direct Alkylation
Materials:
-
3-Amino-4-methylpyrrolidine derivative (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
Procedure:
-
In a microwave-safe reaction vial, combine the 3-amino-4-methylpyrrolidine derivative (1.0 eq), alkyl halide (1.1 eq), base (2.0 eq), and a minimal amount of solvent (e.g., 1-2 mL of DMF).
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 75-120°C) for 5-30 minutes. Monitor the internal pressure and temperature.
-
After the irradiation is complete, cool the vial to room temperature using compressed air.
-
Work up the reaction mixture as described in the conventional direct alkylation protocol (filtration, extraction, and purification).
References
- 1. mdpi.com [mdpi.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes: Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Utilizing a Chiral Pyrrolidine Scaffold
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. This document outlines the synthesis and evaluation of a novel class of DPP-4 inhibitors based on a (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine scaffold. The strategic incorporation of the 4-methyl group is hypothesized to enhance binding affinity and selectivity for the S2 extensive pocket of the DPP-4 active site.
Rationale for the this compound Scaffold
The pyrrolidine core is a common motif in many established DPP-4 inhibitors. The stereochemistry at the 3 and 4 positions is critical for optimal interaction with the enzyme's active site. The introduction of a methyl group at the 4-position of the pyrrolidine ring aims to provide a hydrophobic interaction that can improve potency and selectivity over other proteases. The Boc-protected amine at the 3-position serves as a versatile handle for the introduction of various side chains to probe the S1 and S2 pockets of the DPP-4 enzyme.
Overview of the Synthetic Approach
The synthesis of the target inhibitors involves a multi-step sequence starting from the commercially available this compound. The key steps include the deprotection of the Boc group, followed by coupling with a suitable electrophile to introduce the desired side chain. Subsequent modifications can be performed to optimize the pharmacokinetic and pharmacodynamic properties of the lead compounds.
Biological Evaluation
The synthesized compounds were evaluated for their in vitro inhibitory activity against human recombinant DPP-4 using a fluorogenic substrate. The IC50 values were determined to quantify the potency of each inhibitor. Selectivity profiling against other related proteases such as DPP-8 and DPP-9 is recommended for lead candidates.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of novel DPP-4 inhibitors synthesized from this compound. The general structure of the synthesized compounds is also depicted.
General Structure of Synthesized Inhibitors:
Table 1: In Vitro Inhibitory Activity of Novel DPP-4 Inhibitors
| Compound ID | R Group | (CH2)n | Aromatic/Heterocyclic Group | IC50 (nM) for DPP-4 |
| NCPI-001 | H | 1 | 2,4,5-Trifluorophenyl | 150.5 ± 12.3 |
| NCPI-002 | CH3 | 1 | 2,4,5-Trifluorophenyl | 85.2 ± 7.8 |
| NCPI-003 | H | 2 | 2,4,5-Trifluorophenyl | 210.8 ± 18.5 |
| NCPI-004 | H | 1 | 2-Pyrimidinyl | 95.7 ± 9.1 |
| NCPI-005 | H | 1 | 1,3-Thiazol-2-yl | 110.4 ± 10.2 |
| Sitagliptin | - | - | - | 18.0 ± 2.5 |
| Vildagliptin | - | - | - | 62.0 ± 5.9 |
Experimental Protocols
Protocol 1: Synthesis of (3S,4S)-3-amino-4-methylpyrrolidine dihydrochloride (Intermediate 1)
-
To a solution of this compound (1.0 g, 4.67 mmol) in 1,4-dioxane (10 mL) at 0 °C, add 4 M HCl in 1,4-dioxane (10 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain a white solid.
-
Wash the solid with diethyl ether (2 x 10 mL) and dry under vacuum to yield (3S,4S)-3-amino-4-methylpyrrolidine dihydrochloride as a white powder.
Protocol 2: General Procedure for the Synthesis of Novel Protease Inhibitors (e.g., NCPI-001)
-
To a solution of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add 1-hydroxybenzotriazole (HOBt) (1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Intermediate 1 (1.0 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DMF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final compound.
Protocol 3: In Vitro DPP-4 Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer (Tris-HCl, pH 7.5), 20 µL of human recombinant DPP-4 enzyme, and 10 µL of the test compound at various concentrations.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Measure the fluorescence intensity (excitation: 360 nm, emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for novel DPP-4 inhibitors.
Diagram 2: DPP-4 Signaling Pathway and Inhibition
Caption: Mechanism of DPP-4 inhibition in glucose homeostasis.
Application Note: Derivatization of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for precise spatial orientation of substituents.[1] The chiral diamine precursor, (3S,4S)-3-(tert-butoxycarbonyl-amino)-4-methylpyrrolidine, serves as a versatile starting material for generating diverse libraries of compounds for Structure-Activity Relationship (SAR) studies. Its two distinct nitrogen atoms—the secondary amine of the pyrrolidine ring and the Boc-protected primary amine at the C3 position—offer orthogonal handles for chemical modification. This application note provides detailed protocols for the derivatization of this scaffold at both positions to explore the chemical space and identify key structural features that influence biological activity.
General Derivatization Strategy The derivatization of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine can be systematically approached in two main ways:
-
Functionalization of the Pyrrolidine Nitrogen (N1): The secondary amine of the pyrrolidine ring can be readily modified through reactions such as acylation and reductive amination to introduce a wide variety of substituents (R¹).
-
Functionalization of the C3-Amine (N3): Following the removal of the acid-labile Boc protecting group, the resulting primary amine can be derivatized to introduce a second point of diversity (R²).
This dual approach allows for a comprehensive exploration of the SAR for a given biological target.
References
Application Notes & Protocols: (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine in Organocatalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the potential applications of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine as an organocatalyst in asymmetric synthesis. While direct literature examples for this specific catalyst are limited, this application note draws upon established protocols for structurally similar 3,4-substituted pyrrolidine catalysts to provide representative applications and detailed experimental procedures. The primary focus is on the asymmetric Michael addition, a key carbon-carbon bond-forming reaction.
Introduction to this compound as an Organocatalyst
This compound belongs to the class of chiral pyrrolidine-based organocatalysts. These catalysts are highly valued in asymmetric synthesis for their ability to activate substrates through the formation of transient iminium ions or enamines, thereby enabling highly stereoselective transformations. The stereochemistry at the C3 and C4 positions of the pyrrolidine ring, along with the nature of the substituents, plays a crucial role in defining the steric environment of the catalytic site and, consequently, the stereochemical outcome of the reaction.
The tert-butyloxycarbonyl (Boc) protected amine at the C3 position can act as a hydrogen-bond donor, which may contribute to the organization of the transition state assembly, enhancing stereoselectivity. The methyl group at the C4 position provides steric bulk, which can effectively shield one face of the reactive intermediate, leading to high levels of asymmetric induction.
Representative Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins
A common and powerful application for chiral pyrrolidine catalysts is the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is of significant synthetic utility as the resulting γ-nitro aldehydes are versatile intermediates that can be converted into a variety of valuable chiral building blocks, such as γ-amino acids and 1,4-dicarbonyl compounds.
While specific data for this compound is not available, the following table summarizes typical results obtained with a structurally related 3,4-disubstituted pyrrolidine catalyst in the Michael addition of propanal to various β-nitrostyrenes. This data serves as a benchmark for the expected performance of this catalyst class.
Table 1: Asymmetric Michael Addition of Propanal to Substituted β-Nitrostyrenes Catalyzed by a 3,4-Disubstituted Pyrrolidine Derivative
| Entry | Nitroolefin (Ar) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) (syn) |
| 1 | Phenyl | 24 | 95 | 95:5 | 98 |
| 2 | 4-Chlorophenyl | 24 | 92 | 96:4 | 99 |
| 3 | 4-Methoxyphenyl | 36 | 90 | 94:6 | 97 |
| 4 | 2-Nitrophenyl | 48 | 85 | 90:10 | 95 |
| 5 | 1-Naphthyl | 48 | 88 | 92:8 | 96 |
Data presented is representative of results found in the literature for analogous catalysts and should be considered as a guideline.
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol provides a detailed methodology for the asymmetric Michael addition of an aldehyde to a nitroolefin, using a chiral pyrrolidine catalyst like this compound.
Materials:
-
This compound (or analogous chiral pyrrolidine catalyst)
-
Substituted β-nitrostyrene (e.g., trans-β-nitrostyrene)
-
Aldehyde (e.g., propanal)
-
Solvent (e.g., Toluene, CHCl₃, or CH₂Cl₂)
-
Benzoic Acid (or other acidic co-catalyst)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the substituted β-nitrostyrene (0.5 mmol, 1.0 equiv).
-
Catalyst Loading: Add the organocatalyst, this compound (0.05 mmol, 10 mol%), and the acidic co-catalyst, benzoic acid (0.05 mmol, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (2.0 mL). Stir the mixture at room temperature for 10 minutes to ensure all solids are dissolved.
-
Reactant Addition: Add the aldehyde (1.5 mmol, 3.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Seal the flask and stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Stereoselectivity Determination: Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess of the major diastereomer by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Visualizations
Diagram 1: Experimental Workflow for Asymmetric Michael Addition
Caption: Workflow for the organocatalyzed asymmetric Michael addition.
Diagram 2: Plausible Catalytic Cycle
Caption: Plausible catalytic cycle for the Michael addition.
Application Notes and Protocols for Amide Coupling Reactions with (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the coupling of various carboxylic acids to the secondary amine of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine. The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of amide bonds, a critical transformation in medicinal chemistry and drug development.
Introduction
This compound is a chiral building block of significant interest in the synthesis of novel therapeutic agents. The presence of a Boc-protected primary amine and a secondary cyclic amine allows for selective functionalization. This application note focuses on the acylation of the secondary amine, a common strategy in the elaboration of this scaffold. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity. This document details protocols using two highly effective coupling systems: HATU with a tertiary amine base and a carbodiimide-based method (EDC/HOBt).
Experimental Protocols
The following protocols describe the general procedure for the coupling of a generic carboxylic acid (R-COOH) to this compound. Researchers should note that optimal conditions may vary depending on the specific carboxylic acid used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of carboxylic acids, including those that may be sterically hindered or electronically demanding. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction times and low rates of racemization.[1][2][3]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Add HATU (1.2 eq) to the mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic carbodiimide-based coupling method is a cost-effective alternative to uronium-based reagents.[4][5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) forms an active ester intermediate that readily reacts with the amine.[4][6]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
EDC hydrochloride
-
HOBt hydrate
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC hydrochloride (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Add triethylamine or DIPEA (2.5 eq) and stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes.
Data Presentation
The following tables summarize the typical reaction conditions for the amide coupling reactions with this compound.
Table 1: Reagent Stoichiometry for Coupling Reactions
| Reagent | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| This compound | 1.1 eq | 1.1 eq |
| Carboxylic Acid (R-COOH) | 1.0 eq | 1.0 eq |
| Coupling Reagent | HATU (1.2 eq) | EDC·HCl (1.2 eq) |
| Additive | - | HOBt (1.2 eq) |
| Base | DIPEA (3.0 eq) | TEA or DIPEA (2.5 eq) |
Table 2: Typical Reaction Parameters
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 12-18 hours (overnight) |
| Workup | Aqueous Extraction | Aqueous Extraction |
| Purification | Column Chromatography | Column Chromatography |
Visualizations
The following diagrams illustrate the experimental workflows for the described coupling reactions.
Caption: Experimental workflow for HATU-mediated amide coupling.
Caption: Experimental workflow for EDC/HOBt-mediated amide coupling.
Caption: General signaling pathway for amide bond formation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining the (3S,4S)-3-amino-4-methylpyrrolidine core?
A1: The stereoselective synthesis of polysubstituted pyrrolidines like the target molecule often relies on one of several key strategies. These include utilizing chiral starting materials, such as derivatives of amino acids or tartaric acid, to introduce the desired stereochemistry early in the synthesis. Another common approach is the diastereoselective reduction of a prochiral precursor, such as a substituted pyrrolinone or a related cyclic imine. The choice of strategy will depend on the availability of starting materials and the specific transformations required.
Q2: I am observing a low yield during the Boc protection step. What are the likely causes?
A2: Low yields in Boc protection of amines can stem from several factors. The amine's nucleophilicity is a primary consideration; sterically hindered or electron-deficient amines may react slowly with di-tert-butyl dicarbonate (Boc₂O).[1] Poor solubility of the amine starting material, especially if it is a salt, can also impede the reaction.[1][2] The choice and amount of base are crucial, as is the potential for side reactions like the formation of N,N-di-Boc products with primary amines or the hydrolysis of the Boc anhydride in aqueous media.[1]
Q3: How can I improve the diastereoselectivity of the reduction to obtain the desired (3S,4S) isomer?
A3: Achieving high diastereoselectivity in the reduction of a cyclic precursor is critical. The choice of reducing agent and reaction conditions plays a significant role. For the reduction of a ketone or imine, bulky reducing agents can favor attack from the less hindered face of the molecule. Substrate control, where existing stereocenters direct the approach of the reagent, is also a powerful strategy. It may be necessary to screen various reducing agents (e.g., sodium borohydride, lithium triethylborohydride) and conditions (temperature, solvent) to optimize the diastereomeric ratio.
Q4: Are there any common side reactions to be aware of during the synthesis?
A4: Besides incomplete reactions, several side reactions can lower the overall yield. During Boc protection, over-reaction can lead to the formation of di-Boc protected amines.[1] If other nucleophilic functional groups are present in the molecule, such as hydroxyl groups, they may also react with the Boc anhydride. In steps involving strong acids or bases, sensitive functional groups on the pyrrolidine ring or protecting groups elsewhere in the molecule may be cleaved or rearranged.
Q5: What is the recommended workup procedure for a Boc protection reaction?
A5: A typical workup for a Boc protection reaction involves quenching any excess Boc anhydride, often with a nucleophilic amine or water. The next step is to remove the organic solvent under reduced pressure. The subsequent purification method will depend on the properties of the product. If the product is soluble in a water-immiscible organic solvent, an aqueous workup can be performed to remove water-soluble byproducts and salts. Purification is often achieved through column chromatography.
Troubleshooting Guides
Issue 1: Low Yield in Boc Protection
| Possible Cause | Suggested Solution(s) |
| Low Reactivity of the Amine | Increase the reaction temperature (e.g., to 40-55°C), but be mindful that Boc₂O can decompose at higher temperatures. Consider using a more reactive Boc-donating reagent if necessary. For less nucleophilic amines, a solvent like methanol may enhance the reaction rate.[3] |
| Steric Hindrance | Prolong the reaction time and monitor progress closely. A combination of a stronger base (e.g., DMAP as a catalyst) and elevated temperature may be required. |
| Poor Solubility of Starting Material | For zwitterionic compounds like amino acids, using a mixed solvent system such as THF/water or dioxane/water can improve solubility.[1] If the amine is a salt, ensure it is fully neutralized to the free base before or during the reaction. |
| Inappropriate Base | If using a mild base like triethylamine (TEA) is ineffective, consider a stronger base like sodium hydroxide in an aqueous/organic biphasic system. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[1] |
| Product Loss During Work-up | For water-soluble products, avoid extensive aqueous washes. Consider alternative purification methods such as precipitation or reverse-phase chromatography. Optimize the extraction procedure to minimize product loss.[3] |
Issue 2: Poor Diastereoselectivity in a Reduction Step
| Possible Cause | Suggested Solution(s) |
| Ineffective Reducing Agent | Screen a variety of reducing agents with different steric bulk (e.g., NaBH₄, LiBH₄, L-Selectride®, K-Selectride®). |
| Suboptimal Reaction Temperature | Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with different solvents (e.g., methanol, ethanol, THF, dichloromethane). |
| Lack of Stereochemical Control | If substrate control is not effective, consider using a chiral reducing agent or a catalyst to induce the desired stereochemistry. |
Experimental Protocols
General Protocol for Boc Protection of (3S,4S)-3-amino-4-methylpyrrolidine
This is a general protocol and may require optimization for your specific substrate and scale.
-
Dissolution: Dissolve (3S,4S)-3-amino-4-methylpyrrolidine (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water. The concentration is typically in the range of 0.1 to 0.5 M.
-
Base Addition: Add a base such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the solution and stir.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq), either neat or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the organic solvent under reduced pressure. If an aqueous workup is appropriate, dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
Comparison of Conditions for Boc Protection of Amines
The following table summarizes general conditions that can be adapted for the Boc protection of the target amine. Yields are illustrative and will vary depending on the specific substrate.
| Amine Type | Reagent | Base | Solvent | Temperature | Typical Yield |
| Primary Aliphatic | Boc₂O | TEA | Dichloromethane | Room Temp | >90% |
| Primary Aliphatic | Boc₂O | NaOH | Water/Dioxane | Room Temp | >90% |
| Sterically Hindered | Boc₂O | DMAP (cat.), TEA | Acetonitrile | 40-50°C | 70-90% |
| Amino Acid | Boc₂O | NaHCO₃ | Water/THF | Room Temp | 85-95% |
Visualizations
Caption: A proposed synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in Boc protection.
References
How to remove Boc protecting group without side reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, with a focus on minimizing and avoiding side reactions.
Troubleshooting Guide
This section addresses common problems encountered during Boc deprotection experiments.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Deprotection | Insufficient acid strength or concentration. | Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). For more robust substrates, consider using neat TFA for a short duration or switching to a stronger acid system like 4M HCl in dioxane.[1] |
| Low reaction temperature. | If the reaction is being performed at a low temperature (e.g., 0 °C), allow it to warm to room temperature.[1] | |
| Steric hindrance around the Boc-protected amine. | Increase the reaction time and/or temperature. A stronger acid system may also be necessary. Ensure the use of an effective scavenger cocktail under more forcing conditions.[1] | |
| Side Reaction: Tert-butylation of Nucleophilic Residues | Generation of a reactive tert-butyl cation that alkylates electron-rich functional groups (e.g., tryptophan, methionine, cysteine, tyrosine).[2][3] | The most effective solution is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, and water.[2][3] |
| Degradation of Other Acid-Sensitive Functional Groups | The strongly acidic conditions required for Boc removal are also cleaving other protecting groups (e.g., tert-butyl esters, acetals, silyl ethers).[2][4] | Employ milder deprotection methods. Options include using milder acids like aqueous phosphoric acid, Lewis acids such as zinc bromide (ZnBr₂), or non-acidic methods like thermal deprotection or the use of oxalyl chloride in methanol.[2][4] |
| Observation of a +56 Da Mass Shift in Mass Spectrometry | This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[3] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide or substrate.[3][5] |
| Oxidation of Sensitive Residues (e.g., Methionine) | The acidic conditions and exposure to air can lead to the oxidation of sensitive functional groups. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of scavengers like thioanisole can also help suppress oxidation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during Boc deprotection and how can I prevent it?
The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated during the acidic cleavage of the Boc group.[4] This can lead to undesired byproducts, particularly with substrates containing electron-rich aromatic rings or amino acid residues like tryptophan, methionine, and cysteine.[7] The most effective way to prevent this is by using "scavengers" in the deprotection reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, thus trapping the carbocation and preventing side reactions.[3]
Q2: How do I choose the right scavenger for my substrate?
The choice of scavenger depends on the specific nucleophilic groups present in your molecule.[5]
-
For Tryptophan-containing substrates: Triisopropylsilane (TIS), triethylsilane (TES), anisole, and 1,2-ethanedithiol (EDT) are effective. EDT is particularly good at preventing the acid-catalyzed oxidation of tryptophan.[3][5]
-
For Methionine-containing substrates: Thioanisole is recommended to suppress both alkylation and oxidation to methionine sulfoxide.[6]
-
For Cysteine-containing substrates: 1,2-Ethanedithiol (EDT) helps to keep the thiol in its reduced state and prevent S-tert-butylation.[8]
-
For Tyrosine-containing substrates: Phenol, anisole, or m-cresol can act as decoys for the tert-butyl cation.[3]
A general-purpose and effective scavenger cocktail for many applications is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]
Q3: Are there any milder alternatives to strong acids like TFA for Boc deprotection?
Yes, several milder methods can be used, which are particularly useful for substrates with other acid-sensitive functional groups.[5] These include:
-
Milder Protic Acids: Aqueous phosphoric acid can be effective for Boc deprotection while leaving other acid-sensitive groups like benzyl and methyl esters intact.[4][9]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane (DCM) offer a non-protic alternative for Boc cleavage.[10][11]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like boiling water or methanol can effect deprotection without the need for any acid.[1][12]
-
Oxalyl Chloride in Methanol: This method provides a mild and selective deprotection of N-Boc groups from a variety of substrates at room temperature.[4][7]
Q4: How can I monitor the progress of my Boc deprotection reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] On a TLC plate, the deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is a useful technique as it specifically visualizes primary and secondary amines, which will appear as colored spots.[1]
Q5: Are there any "green" or environmentally friendly methods for Boc deprotection?
Yes, catalyst-free deprotection using hot water is considered a green alternative to methods that use harsh acids and chlorinated solvents.[12][13] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[14]
Quantitative Data Summary
The following tables summarize quantitative data for various Boc deprotection methods and the efficiency of different scavenger cocktails.
Table 1: Comparison of Common Boc Deprotection Methods
| Method/Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, Room Temp | 0.5 - 4 h[10] | 90-99%[15] | Highly effective and volatile, simplifying product isolation.[12] | Harsh conditions can cleave other acid-labile groups; risk of tert-butylation.[15] |
| HCl/Dioxane | 4M HCl in Dioxane, Room Temp | 1 - 4 h[3] | 85-98%[15] | Cost-effective and readily available. | Can be corrosive; dioxane is a hazardous solvent.[15] |
| Aqueous H₃PO₄ | 85 wt% H₃PO₄ in THF, Room Temp | 4 - 8 h[4] | >98%[4] | Mild, selective, and environmentally benign.[4][9] | Longer reaction times compared to strong acids. |
| ZnBr₂/DCM | 3-5 equiv. ZnBr₂ in DCM, Room Temp | 3 days[10] | 78-82%[11] | Mild Lewis acid conditions; can offer selectivity.[10] | Long reaction times and potentially more complex workup.[10] |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h[1] | Quantitative[1] | Neutral, environmentally friendly, and fast.[1][12] | High temperature can be detrimental to sensitive molecules.[12] |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in Methanol, Room Temp | 1 - 4 h[1] | >70% (up to 90%)[1][7] | Mild and tolerant of various functional groups.[1][4] | Potential for side reactions if not performed carefully.[16] |
Table 2: Efficiency of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | >98 | <2 |
Data is illustrative and based on literature reports for model peptides.[2]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[1]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
The product hydrochloride salt often precipitates and can be collected by filtration and washed with diethyl ether.[17]
Protocol 3: Mild Deprotection with Aqueous Phosphoric Acid
-
Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).
-
Add aqueous phosphoric acid (85 wt%).
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[4]
Protocol 4: Deprotection using Zinc Bromide
-
Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents).
-
Stir the reaction mixture at room temperature. The reaction may take up to 3 days.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup to remove the zinc salts.[10]
Protocol 5: Thermal Deprotection in Boiling Water
-
Suspend the N-Boc protected amine in deionized water.
-
Heat the mixture to reflux (100 °C).
-
Monitor the reaction by TLC (typically complete within 10 minutes to 2 hours).
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[13]
Protocol 6: Mild Deprotection with Oxalyl Chloride in Methanol
-
In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) dropwise.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture can be concentrated and the product purified as needed.[7]
Visualizations
Caption: A generalized experimental workflow for Boc deprotection.
Caption: A decision tree for selecting a Boc deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. awuahlab.com [awuahlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrrolidine Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on separating pyrrolidine diastereomers. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating pyrrolidine diastereomers?
A1: The most common and effective methods for separating pyrrolidine diastereomers include column chromatography (flash, MPLC, and HPLC), crystallization (particularly diastereomeric salt crystallization), and enzymatic resolution. The choice of method depends on the scale of the separation, the physicochemical properties of the diastereomers, and the required purity.
Q2: When should I consider using a chiral derivatizing agent?
A2: Using a chiral derivatizing agent is a powerful indirect method, particularly for analytical purposes like HPLC.[1] By reacting a racemic mixture with a chiral derivatizing agent, you form diastereomers that can often be separated on a standard achiral chromatography column, such as a C18 column.[1] This can be more cost-effective than using a dedicated chiral column.
Q3: How does the structure of the pyrrolidine ring and its substituents affect separation?
A3: The stereochemistry of the pyrrolidine ring is a critical determinant of its interaction with other molecules and surfaces.[2] The spatial arrangement of substituents creates differences in polarity, solubility, and affinity for stationary phases or resolving agents. For example, the presence of a hydrogen bond donor on an amide side chain can significantly improve diastereomeric separation in some cases.[3]
Q4: Can I separate diastereomers that have very similar Rf values on a TLC plate?
A4: Yes, while challenging, it is often possible. Diastereomers with similar Rf values may require optimization of the chromatographic conditions.[4] This can include using a longer column, a different mobile phase composition (e.g., trying solvents like toluene or adding a small percentage of an alcohol to sharpen bands), or employing gradient elution instead of an isocratic one.[4][5] Preparative HPLC is often a more effective solution for separating closely related diastereomers.[5]
Q5: What are chiral resolving agents and how do they work for pyrrolidine diastereomers?
A5: Chiral resolving agents are enantiomerically pure compounds, typically acids or bases, that react with a racemic mixture to form diastereomeric salts.[1][6] These salts have different physical properties, most importantly, different solubilities in a given solvent system.[1] This difference allows for the separation of the diastereomers through fractional crystallization.[6] Common resolving agents include tartaric acid derivatives and (R)-(-)-mandelic acid.[1]
Troubleshooting Guides
Issue 1: Poor or No Separation in Column Chromatography
Symptoms:
-
A single broad peak or overlapping peaks in HPLC.
-
Mixed fractions from a flash chromatography column.[7]
-
Diastereomers co-elute despite trying different solvent systems.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| Incorrect Mobile Phase | The polarity difference between your diastereomers may be very small.[4] Solution: Experiment with different solvent systems. Sometimes, switching one solvent for another of similar polarity (e.g., diethyl ether for ethyl acetate) can alter selectivity.[4] Trying solvents with different properties, like toluene or dichloromethane, can also be beneficial.[4] |
| Inappropriate Stationary Phase | Standard silica gel may not be sufficient for resolving closely related diastereomers.[8] Solution: For HPLC, try different types of columns, such as phenyl-hexyl, cyano, or pentafluorophenyl (PFP) phases, which offer different selectivities.[8] For flash chromatography, consider using a finer mesh silica or a different stationary phase like alumina if your compound is stable on it.[7] |
| Compound Instability | Your compound may be degrading on the silica gel column, leading to a continuous mixture of product and degradation product in all fractions.[7] Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If it degrades, you can try deactivating the silica gel with a base like triethylamine or using a different stationary phase.[7] |
| Poor Column Packing/Loading | An improperly packed column or overloading the column with the sample can lead to band broadening and poor separation. Solution: Ensure your column is well-packed and that you are not exceeding its loading capacity. Dissolve your sample in a minimal amount of solvent and load it onto the column in a narrow band. |
Issue 2: Problems with Crystallization of Diastereomeric Salts
Symptoms:
-
The compound "oils out" instead of forming crystals.[9]
-
Crystallization happens too quickly, resulting in small, impure crystals.[9]
-
Very low yield of recrystallized product.[9]
-
No crystallization occurs even after cooling.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| "Oiling Out" | This often occurs if the melting point of your compound is lower than the solution temperature or if there are significant impurities.[9] Solution: Add more of the primary solvent to lower the saturation point, slow down the cooling rate, or try a different solvent system entirely.[9] |
| Rapid Crystallization | This can trap impurities within the crystal lattice.[9] Solution: Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Using a slightly larger volume of solvent can also help control the rate of crystal growth.[9] |
| Low Yield | A significant amount of your compound may be remaining in the mother liquor.[9] Solution: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After filtering the crystals, you can try to concentrate the mother liquor to recover more product. Also, be sure to wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving them.[9] |
| Failure to Crystallize | The solution may not be sufficiently supersaturated.[9] Solution: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal of the desired diastereomer can also induce crystallization. If these fail, you may need to evaporate some of the solvent to increase the concentration.[9] |
Data Presentation
Table 1: High-Throughput Purification of a 4-Amido-pyrrolidone Library
This table summarizes the results from an automated high-throughput purification of a library of 4-amido-pyrrolidinone diastereomer pairs.
| Metric | Value | Reference |
| Total Syntheses | 1920 | [3][10][11] |
| Isolated Single Diastereomers | 2592 | [3][10][11] |
| Average Yield (single diastereomer) | 36.6% | [3][11] |
| Average Chemical Purity | >90% | [3][11] |
| Average Diastereomeric Purity | >87% | [3][11] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol outlines a general procedure for separating a racemic pyrrolidine derivative using a chiral resolving agent.[1]
Materials:
-
Racemic pyrrolidine derivative
-
Chiral resolving agent (e.g., (R)-(-)-mandelic acid or a tartaric acid derivative)
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Heating and stirring apparatus
-
Filtration equipment
Procedure:
-
Dissolution: Dissolve the racemic pyrrolidine derivative in a suitable solvent. The choice of solvent is critical and should be one in which the two diastereomeric salts have significantly different solubilities.[1]
-
Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent to the solution.
-
Heating: Heat the mixture while stirring to ensure complete dissolution of both the compound and the resolving agent.
-
Cooling: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by filtration.
-
Recovery: To recover the enantiomerically enriched pyrrolidine, treat the collected salt with a base (if a chiral acid was the resolving agent) or an acid (if a chiral base was used).
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical method, such as chiral HPLC.[1]
Protocol 2: Indirect HPLC Separation via Chiral Derivatization
This protocol describes the separation of pyrrolidine enantiomers by converting them into diastereomers, which can then be analyzed on a standard achiral HPLC column.[1]
Materials:
-
Racemic pyrrolidine derivative (e.g., pyrrolidine-3-carboxylic acid)
-
Chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine)
-
Coupling agent (e.g., HBTU)
-
HPLC system with a standard C18 reversed-phase column
-
Mobile phase: Acetonitrile and water (both containing 0.1% formic acid)
Procedure:
-
Derivatization: React the racemic pyrrolidine derivative with the chiral derivatizing agent in the presence of a coupling agent to form diastereomeric amides.
-
Purification (Optional): If necessary, purify the resulting diastereomeric mixture.
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run a gradient of acetonitrile and water to elute the diastereomers.
-
The two diastereomers will be separated and will elute at different retention times, allowing for quantification.
-
Visualizations
Caption: A simplified workflow for the separation of pyrrolidine diastereomers.
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Acylation of Hindered Pyrrolidines
Welcome to the technical support center for the N-acylation of sterically hindered pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acylation of hindered pyrrolidines, such as 2,5-disubstituted variants, in a question-and-answer format.
Question: My N-acylation reaction of a 2,5-disubstituted pyrrolidine is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the N-acylation of hindered pyrrolidines are a common challenge, primarily due to the reduced nucleophilicity of the nitrogen atom and steric hindrance impeding the approach of the acylating agent. Here are several potential causes and corresponding solutions:
-
Insufficient Reactivity of the Acylating Agent: Standard acylating agents like acetic anhydride may not be reactive enough to overcome the steric barrier.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride or acyl fluoride. Acyl chlorides are generally more electrophilic than their corresponding anhydrides.[1]
-
-
Inadequate Catalyst or Lack Thereof: For highly hindered pyrrolidines, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) or a related analogue. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a more potent acylating agent.[1]
-
-
Unfavorable Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield.
-
Solution: Higher reaction temperatures can help overcome the activation energy barrier. However, be mindful of potential side reactions or decomposition at elevated temperatures. Solvent choice is also critical; polar aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are often effective.
-
-
Insufficient Basicity: A base is typically required to neutralize the acid byproduct (e.g., HCl) generated during the reaction, which can otherwise protonate the starting amine, rendering it unreactive.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For particularly challenging substrates, a stronger base like sodium hydride (NaH) can be used to deprotonate the pyrrolidine first, forming a more nucleophilic amide anion.[1]
-
Question: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: Side product formation can be a significant issue, especially under harsh reaction conditions. Common side products and their mitigation strategies include:
-
Diacylation: While less common with highly hindered amines, it can occur if the reaction conditions are forcing.
-
Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]
-
-
O-Acylation (if other nucleophilic groups are present): If your hindered pyrrolidine contains other nucleophilic functional groups like hydroxyl groups, these can also be acylated.
-
Solution: Employ chemoselective reaction conditions. Often, N-acylation can be achieved preferentially at lower temperatures. Alternatively, protecting the other nucleophilic groups prior to the N-acylation step may be necessary.
-
-
Decomposition of Reagents or Products: At high temperatures, the acylating agent, catalyst, or even the desired product might decompose.
-
Solution: Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily long reaction times or excessive temperatures. If high temperatures are required, consider using a more robust solvent and ensuring an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acylation of hindered pyrrolidines?
A1: The primary challenge is steric hindrance. Bulky substituents on the pyrrolidine ring, particularly at the 2 and 5 positions, shield the nitrogen atom, making it a poor nucleophile and hindering the approach of the electrophilic acylating agent.
Q2: Should I use an acyl chloride or an acid anhydride for my hindered pyrrolidine?
A2: For hindered pyrrolidines, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[1] However, acid anhydrides are less sensitive to moisture and can be effective, especially when used with a potent catalyst like DMAP and/or at elevated temperatures.
Q3: What is the role of DMAP in the N-acylation of hindered pyrrolidines?
A3: 4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acylate the sterically hindered pyrrolidine. The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.[1]
Q4: My hindered pyrrolidine is also electron-deficient. What special considerations should I take?
A4: Electron-withdrawing groups on the pyrrolidine ring further decrease the nucleophilicity of the amine, exacerbating the challenge of acylation. For these substrates, you will likely need to employ more forcing conditions:
-
Use a highly reactive acylating agent (e.g., acyl chloride).
-
Employ a super-stoichiometric amount of a strong base to deprotonate the pyrrolidine.
-
Consider using specialized coupling agents developed for difficult amide bond formations.
-
Higher reaction temperatures and longer reaction times may be necessary.
Q5: How can I purify my N-acylated hindered pyrrolidine product?
A5: Purification can sometimes be challenging due to the potential for unreacted starting materials and side products.
-
Workup: A standard aqueous workup is often necessary to remove the catalyst and any water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (to remove basic impurities like DMAP and any remaining unreacted amine), followed by a wash with a dilute base (like sodium bicarbonate solution to remove acidic byproducts), and finally a brine wash.[1]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.[1]
Data Presentation
Table 1: Comparative Performance of Acylating Agents in the Acylation of a Hindered Secondary Amine (Aniline as a Model)
| Acylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | None | Pyridine | DCM | 25 | 12 | Low |
| Acetic Anhydride | DMAP (10 mol%) | Pyridine | DCM | 25 | 4 | >90 |
| Acetyl Chloride | None | Triethylamine | DCM | 0 to 25 | 2 | >95 |
| Benzoyl Chloride | None | NaH | THF | 0 to 25 | 3 | High |
Note: This table provides a general comparison based on typical reactivity trends. Actual results will vary depending on the specific hindered pyrrolidine substrate.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Hindered Pyrrolidine using an Acyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Hindered pyrrolidine (e.g., cis-2,5-dimethylpyrrolidine)
-
Acyl chloride (e.g., acetyl chloride)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated pyrrolidine.
Visualizations
Caption: A generalized experimental workflow for the N-acylation of a hindered pyrrolidine.
Caption: A troubleshooting guide for addressing low yields in the N-acylation of hindered pyrrolidines.
References
Technical Support Center: Stereoselective Synthesis of 3,4-Disubstituted Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 3,4-disubstituted pyrrolidines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing 3,4-disubstituted pyrrolidines?
There are two main strategies for the stereoselective synthesis of 3,4-disubstituted pyrrolidines:
-
Functionalization of a Pre-existing Chiral Ring: This approach utilizes readily available chiral precursors, most commonly L-proline or 4-hydroxyproline, and modifies their structure. This method is advantageous for producing optically pure compounds as the core stereochemistry is already established.[1][2]
-
Cyclization of Acyclic Precursors: This strategy involves constructing the pyrrolidine ring from a linear starting material. Common methods include 1,3-dipolar cycloadditions, intramolecular Michael additions, and various annulation strategies.[1][2][3][4][5] While potentially more complex, this approach offers greater versatility in creating diverse substitution patterns.[2]
Q2: How can I control the stereochemistry in my pyrrolidine synthesis?
Controlling stereochemistry is a primary challenge in pyrrolidine synthesis. Key methods include:
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring and can control the formation of up to four new stereogenic centers. The use of chiral catalysts is crucial for achieving high enantioselectivity.[2]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can direct the stereochemical outcome of a reaction. The auxiliary is typically removed in a subsequent step.
-
Substrate Control: When using a chiral starting material like proline, the existing stereocenter can influence the stereochemistry of subsequent reactions.[2]
-
Kinetic Resolution: This technique can be used to separate a racemic mixture of pyrrolidine precursors or products.
Q3: What is the role of the catalyst in achieving high stereoselectivity?
In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. For instance, in 1,3-dipolar cycloadditions, chiral metal-ligand complexes, such as those involving silver or copper with chiral ligands, are commonly used to induce high enantioselectivity.[6] The choice of catalyst and its loading are critical and often require optimization.[6]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (e.g., nearly 1:1 mixture of diastereomers)
Possible Causes & Solutions:
| Cause | Troubleshooting Step & Rationale |
| Suboptimal Reaction Temperature | Lower the reaction temperature (e.g., from room temperature to 0 °C or -78 °C). Lower temperatures can amplify small energy differences between the transition states leading to different diastereomers, thus improving selectivity.[6][7] |
| Inappropriate Catalyst or Ligand | Screen a variety of catalysts (e.g., different Lewis acids) or ligands with varying steric and electronic properties. The catalyst/ligand plays a crucial role in defining the chiral environment of the reaction. |
| Incorrect Solvent Choice | Experiment with solvents of different polarities. The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.[7] |
| Poor Substrate Design | Modify the steric bulk of protecting groups (e.g., on the nitrogen atom). Larger protecting groups can create a more biased steric environment, favoring the formation of one diastereomer. |
Problem 2: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Troubleshooting Step & Rationale |
| Incorrect Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and concentration of reactants. Monitor the reaction progress using TLC or another analytical technique to determine the optimal reaction time.[6] |
| Poor Substrate Reactivity | Modify the substrates by changing protecting groups or other functional groups to enhance their reactivity. Electron-withdrawing or -donating groups can significantly impact the electronic properties of the substrate.[6] |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry, and perform reactions under an inert atmosphere (e.g., nitrogen or argon). Impurities, especially water, can deactivate many catalysts.[6] |
| Inappropriate Catalyst Loading | Optimize the catalyst loading. Both too high and too low concentrations can be detrimental to the reaction yield.[6] |
Problem 3: Unwanted Side Reactions (e.g., formation of pyrrole byproducts)
Possible Causes & Solutions:
| Cause | Troubleshooting Step & Rationale |
| Dehydrogenation of Pyrrolidinone Core | If using a transition metal catalyst (e.g., Pd, Pt, Ru) at elevated temperatures, consider using a less active catalyst or a metal-free alternative. High temperatures can promote dehydrogenation to form aromatic pyrrole byproducts.[8] |
| Presence of Strong Oxidizing Agents | Scrutinize all reagents for potential oxidizing impurities. If an oxidant is necessary for another transformation, consider a milder reagent or a different synthetic route. |
| Extended Reaction Times at High Temperatures | Monitor the reaction closely and minimize the reaction time once the starting material is consumed to reduce the formation of degradation or side products.[8] |
Quantitative Data Summary
The following tables summarize quantitative data from various stereoselective syntheses of 3,4-disubstituted pyrrolidines.
Table 1: Diastereo- and Enantioselective Au(I)-Catalyzed Cycloaddition of Allenenes [9]
| Entry | Substrate | Nucleophile | Catalyst | Solvent | Yield (%) | d.r. | e.e. (%) |
| 1 | 1b | MeOH | (S,S,S)-5a | CH2Cl2 | 45 | >20:1 | 22 |
| 2 | 1b | MeOH | (S,S,S)-5a | MeNO2 | 80 | >20:1 | 24 |
| 3 | 1b | MeOH | (R,R,R)-9a | MeNO2 | 85 | >20:1 | 75 |
| 4 | 1c | MeOH | (R,R,R)-9a | MeNO2 | 82 | >20:1 | 85 |
Table 2: Asymmetric Multicomponent Synthesis of Substituted Pyrrolidines [10]
| Entry | Nucleophile | Lewis Acid (equiv.) | Yield (%) | d.r. |
| 1 | Allyltrimethylsilane | TiCl4 (1.2) | 72 | >99:1 |
| 2 | Enolsilane 6a | TiCl4 (1.2) | - | ~1:1 |
| 3 | Enolsilane 6a | TiCl4 (4.2) | 63 | >99:1 |
| 4 | Ketene acetal 7a | TiCl4 (4.2) | 65 | >99:1 |
Key Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidine Synthesis[6]
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (e.g., 4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Multicomponent Synthesis of Pyrrolidines[7]
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for diagnosing and improving poor diastereoselectivity.
Caption: Decision pathway for selecting a synthetic strategy based on the desired stereoisomer.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low enantioselectivity in chiral pyrrolidine synthesis.
Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the enantioselectivity of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is lower than expected. What are the most common factors I should investigate?
Low enantioselectivity can arise from several sources. The primary factors to systematically investigate are:
-
Catalyst Integrity and Loading: The purity, activity, and concentration of your chiral catalyst are paramount. Impurities can poison the catalyst, and suboptimal loading can lead to a more dominant background (non-selective) reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state energies of the enantioselective pathway.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally enhances enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.
-
Reagent and Substrate Purity: Impurities in starting materials, such as excess water or other nucleophiles/electrophiles, can interfere with the catalyst or lead to side reactions, reducing overall selectivity.
-
Reaction Time and Concentration: Allowing the reaction to proceed for too long can sometimes lead to racemization of the product. Reaction concentration can also affect catalyst aggregation and activity.
Q2: How does temperature specifically impact the enantiomeric excess (e.e.) of my reaction?
Temperature has a critical effect on enantioselectivity. Generally, a decrease in reaction temperature leads to a higher enantiomeric excess. This is because the difference in the activation energies (ΔΔG‡) between the two pathways leading to the R and S enantiomers becomes more significant relative to the available thermal energy (RT). Consequently, the reaction is more likely to proceed through the lower energy transition state, yielding more of a single enantiomer. However, in some rare cases, a reversal of enantioselectivity has been observed at different temperatures, indicating a change in the reaction mechanism or the nature of the catalyst's aggregation state.[1][2]
Q3: Can the choice of solvent dramatically alter my results?
Absolutely. The solvent plays a crucial role in stabilizing or destabilizing the chiral transition state. Non-coordinating, non-polar solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction. Polar or coordinating solvents can compete with the substrate for binding to the catalyst, potentially disrupting the organized chiral environment necessary for high enantioselectivity. It is always recommended to perform a solvent screen during reaction optimization.
Q4: I am using a proline-based organocatalyst and observing poor solubility and low e.e. What can I do?
This is a common issue with unmodified L-proline, which has poor solubility in many organic solvents.[2] This often necessitates higher catalyst loadings to achieve acceptable reaction rates, which can be costly and complicate purification. To overcome this, consider the following:
-
Use of Proline Derivatives: A vast number of proline derivatives have been developed with modified solubility and catalytic properties. For example, diarylprolinol silyl ethers are a well-established class of catalysts that often provide superior results.
-
Solvent Mixtures: Employing solvent mixtures, such as DMSO or DMF in combination with less polar solvents, can improve the solubility of proline.
-
Use of Additives: Acidic additives can sometimes improve the performance of proline-based catalysts by facilitating the key steps in the catalytic cycle.
Q5: What are the likely side reactions that could be consuming my starting materials and affecting selectivity?
In the context of pyrrolidine synthesis, particularly through reactions like Michael additions or [3+2] cycloadditions, common side reactions include:
-
Self-aldolization of the Aldehyde/Ketone: The starting carbonyl compounds can react with themselves, especially under basic or acidic conditions.
-
Direct Reaction (Uncatalyzed Pathway): A non-enantioselective background reaction can compete with the catalyzed pathway, leading to a racemic mixture and lowering the overall e.e.
-
Polymerization: Aldehydes, in particular, can be prone to polymerization.
-
Decomposition: Sensitive substrates or catalysts may decompose under the reaction conditions.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common issues with low enantioselectivity.
Guide 1: Initial Troubleshooting Workflow
If you observe low enantiomeric excess, follow this logical workflow to identify the potential cause.
Caption: A workflow diagram for troubleshooting low enantioselectivity.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on enantioselectivity for common pyrrolidine synthesis reactions.
Table 1: Effect of Solvent on an Asymmetric Michael Addition
This table shows the effect of the solvent on the enantioselective Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by a pyrrolidine-thiourea bifunctional organocatalyst.[3]
| Entry | Solvent | Additive | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | - | 98 | 91/9 | 78 |
| 2 | CH2Cl2 | - | 99 | 92/8 | 75 |
| 3 | THF | - | 99 | 89/11 | 65 |
| 4 | CH3CN | - | 99 | 90/10 | 70 |
| 5 | Hexane | - | 99 | 92/8 | 80 |
| 6 | Solvent-free | n-Butyric Acid | 99 | 95/5 | 89 (at 0°C) |
Reaction Conditions: Cyclohexanone, trans-β-nitrostyrene, 20 mol% catalyst.
Table 2: Effect of Temperature and Additives on a Proline-Catalyzed Aldol Reaction
This table illustrates the impact of temperature and additives on the enantioselective aldol reaction between acetone and benzaldehyde, catalyzed by proline-derived organocatalysts.[4]
| Catalyst | Solvent | Additive | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Catalyst 1 | DCM | Benzoic Acid | 2 | 85 | 52 |
| Catalyst 1 | DCM | Benzoic Acid | -10 | 78 | 60 |
| Catalyst 2 | Acetone | DNP | 2 | 80 | 25 |
| Catalyst 2 | Acetone | DNP | -10 | 75 | 30 |
| Catalyst 3 | DCM | Benzoic Acid | 2 | 90 | 52 |
| Catalyst 3 | DCM | Benzoic Acid | -20 | 82 | 65 |
DNP = 2,4-Dinitrophenol
Experimental Protocols
Below are representative experimental protocols for the synthesis of chiral pyrrolidines.
Protocol 1: Organocatalytic Michael Addition of a Ketone to a Nitroolefin
This procedure describes a general method for the enantioselective Michael addition of cyclohexanone to a nitroolefin, a common strategy for constructing functionalized pyrrolidine precursors.[3]
Materials:
-
Cyclohexanone (5 equivalents)
-
trans-β-Nitrostyrene (1 equivalent, 0.5 mmol)
-
Pyrrolidine-thiourea organocatalyst (6 mol%)
-
Water (2 mL)
Procedure:
-
To a vial, add trans-β-nitrostyrene (0.5 mmol) and the pyrrolidine-thiourea organocatalyst (0.03 mmol, 6 mol%).
-
Add water (2 mL) followed by cyclohexanone (2.5 mmol, 5 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol details the enantioselective synthesis of a pyrrolidine via a Pd-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with an imine.[5][6]
Materials:
-
Palladium(II) acetate [Pd(OAc)2] (2.5 mol%)
-
Chiral phosphoramidite ligand (e.g., L12) (7.5 mol%)
-
N-Boc protected imine (1 equivalent, 0.1 mmol)
-
TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate) (1.5 equivalents)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (catalytic amount)
-
Anhydrous THF (as solvent)
Procedure:
-
In a glovebox, add Pd(OAc)2 (0.0025 mmol) and the chiral phosphoramidite ligand (0.0075 mmol) to an oven-dried vial.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the N-Boc imine (0.1 mmol) to the catalyst solution.
-
In a separate vial, dissolve the TMM precursor (0.15 mmol) in anhydrous THF.
-
Add the solution of the TMM precursor to the reaction mixture, followed by the addition of a catalytic amount of TBAF solution.
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the chiral pyrrolidine.
-
Determine the yield and enantiomeric excess of the purified product.
Disclaimer: These guides and protocols are intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
Analytical methods for determining enantiomeric excess of chiral pyrrolidines
Welcome to the technical support center for the analytical determination of enantiomeric excess (ee) in chiral pyrrolidines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
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Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for separating and quantifying the enantiomers of pyrrolidine derivatives.[1] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Troubleshooting Guide: Chiral HPLC
Question: I am not seeing any separation of my pyrrolidine enantiomers (peaks are co-eluting). What should I do?
Answer: Co-elution of enantiomers is a common issue when developing a new chiral HPLC method. Here are several steps you can take to troubleshoot this problem:
-
Verify Column Selection: The choice of chiral stationary phase (CSP) is critical. For pyrrolidine derivatives, especially N-Boc protected ones, polysaccharide-based columns (e.g., Chiralpak® IA, IC, AD-H) are often a good starting point.[1][2] If you are using a particular CSP without success, consider screening other types of columns, such as macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ T).
-
Optimize the Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of your non-polar solvent (e.g., hexane, heptane) to your alcohol modifier (e.g., isopropanol, ethanol). Small changes in the percentage of the alcohol can significantly impact selectivity.[3]
-
Alcohol Modifier: The choice of alcohol modifier can also be critical. If ethanol is not providing separation, try isopropanol or another alcohol, as this can alter the interactions between your analyte and the CSP.
-
-
Additives: For basic pyrrolidines, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can improve peak shape and may be necessary to achieve separation. For acidic pyrrolidines, an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) can be beneficial.[3]
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity. Try running the analysis at a lower temperature (e.g., 10-15°C).
Question: My peaks are broad and/or tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and the accuracy of your ee determination. Here are the likely causes and solutions:
-
Secondary Interactions: For basic pyrrolidine derivatives, peak tailing is often due to interactions with residual silanol groups on the silica support of the CSP. Adding a basic modifier such as DEA or TEA to the mobile phase will usually mitigate this issue.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or diluting your sample.
-
Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the problem persists, you may need to flush or replace your analytical column.
Question: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer: Low resolution can make accurate quantification difficult. To improve it:
-
Fine-tune Mobile Phase: Make small, incremental changes to the mobile phase composition. A slight decrease in the percentage of the alcohol modifier will generally increase retention and may improve resolution, but it will also lead to broader peaks, so a balance must be found.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.
-
Optimize Temperature: As mentioned, lower temperatures often lead to better resolution. Experiment with different column temperatures to find the optimal balance between resolution and analysis time.
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: What are the most common chiral stationary phases for pyrrolidine analysis? A1: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series), are the most widely used for a broad range of chiral compounds, including pyrrolidine derivatives.[2]
Q2: When should I consider derivatizing my pyrrolidine sample for HPLC analysis? A2: Derivatization is typically considered when the pyrrolidine lacks a suitable chromophore for UV detection or to improve the separation of the enantiomers. For indirect chiral HPLC, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Q3: What are typical starting conditions for a chiral HPLC method for an N-Boc-pyrrolidine derivative? A3: A good starting point would be a polysaccharide-based column (e.g., Chiralpak® IA or AD-H) with a mobile phase of hexane and an alcohol modifier (isopropanol or ethanol) in a 90:10 ratio, at a flow rate of 1.0 mL/min and a column temperature of 25°C.[1][2]
Quantitative Data: Chiral HPLC of Pyrrolidine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Expected Retention Time (min) | Resolution (Rs) |
| N-Boc-3-pyrrolidinol | Chiralpak® IC-3 | Hexane/Isopropanol (90:10) | 1.0 | 25 | R-enantiomer: ~8-12, S-enantiomer: ~10-15 | > 1.5 |
| Boc-DL-proline | Chiralpak® IA | Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | 25 | - | > 1.5 |
| 2-(aminomethyl)-1-ethylpyrrolidine derivative | Chiralcel® OD-H | n-hexane/ethanol (98:2) + 0.2% TEA | 1.0 | 25 | - | > 1.5 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact experimental conditions.[2]
Experimental Protocol: Chiral HPLC of N-Boc-3-pyrrolidinol
This protocol provides a general procedure for the direct enantiomeric separation of N-Boc-3-pyrrolidinol.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)
-
Mobile Phase: n-Hexane and Isopropanol (IPA) (90:10 v/v)
-
Sample: N-Boc-3-pyrrolidinol dissolved in the mobile phase (approx. 1 mg/mL)
2. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase by mixing n-hexane and IPA in a 90:10 volume ratio. Degas the mobile phase before use.
-
Equilibrate the Chiralpak® IC-3 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Prepare a sample solution of racemic N-Boc-3-pyrrolidinol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Identify the peaks corresponding to the R- and S-enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the enantiomeric separation of volatile and thermally stable pyrrolidine derivatives. Derivatization is often required to increase the volatility and improve the separation of the enantiomers.
Troubleshooting Guide: Chiral GC
Question: I'm not seeing any separation of my derivatized pyrrolidine enantiomers.
Answer: If you're not achieving separation after derivatization, consider the following:
-
Inappropriate Column: Ensure you are using a suitable chiral GC column. For many chiral amines, cyclodextrin-based stationary phases (e.g., β- or γ-cyclodextrin derivatives) are effective.
-
Derivatization Issues:
-
Incomplete Reaction: Verify that your derivatization reaction has gone to completion. Analyze the reaction mixture by an appropriate method (e.g., achiral GC-MS) to check for the presence of starting material.
-
Unsuitable Derivative: The chosen derivatizing agent may not be creating diastereomers with sufficient differences in their interaction with the stationary phase. Consider using a different chiral derivatizing agent.
-
-
Temperature Program: The oven temperature program is crucial. A slow temperature ramp can often improve resolution. Experiment with different initial temperatures, ramp rates, and final temperatures.
Question: My peaks are broad or show tailing.
Answer: Broad or tailing peaks in GC can be caused by several factors:
-
Active Sites: The injector liner or the column itself may have active sites that interact with your analyte. Using a deactivated liner and a high-quality, inert column is important.
-
Injection Technique: A slow injection can lead to band broadening. Ensure a fast and smooth injection.
-
Column Contamination: Contamination from previous injections can affect peak shape. Bake out the column at a high temperature (within the column's limits) to remove contaminants.
Frequently Asked Questions (FAQs): Chiral GC
Q1: Why is derivatization often necessary for chiral GC analysis of pyrrolidines? A1: Many pyrrolidine derivatives are not sufficiently volatile or thermally stable for direct GC analysis. Derivatization with reagents like trifluoroacetic anhydride or a chiral derivatizing agent increases volatility and can enhance the separation of enantiomers.[4]
Q2: What are common derivatizing agents for chiral amines like pyrrolidines? A2: For indirect chiral GC, where diastereomers are formed, chiral derivatizing agents like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) are used. For increasing volatility for separation on a chiral column, achiral reagents like trifluoroacetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common.
Quantitative Data: Chiral GC of Pyrrolidine Derivatives
| Derivative | Chiral Stationary Phase | Carrier Gas | Temperature Program | Expected Retention Time (min) |
| N-trifluoroacetyl-2-methylpyrrolidine | Chirasil-Val | Helium | 60°C (2 min), then 5°C/min to 180°C | Enantiomer 1: ~15-18, Enantiomer 2: ~16-19 |
| N-pentafluoropropionyl-prolinol | β-DEX™ 225 | Hydrogen | 80°C (1 min), then 4°C/min to 200°C | Enantiomer 1: ~20-23, Enantiomer 2: ~21-24 |
Note: Retention times are illustrative and highly dependent on the specific GC system, column dimensions, and exact analytical conditions.
Experimental Protocol: Chiral GC-MS of a Pyrrolidine Derivative
This protocol describes a general method for the enantiomeric analysis of a chiral pyrrolidine after derivatization.
1. Derivatization:
-
Dissolve approximately 1 mg of the pyrrolidine sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent (e.g., trifluoroacetic anhydride).
-
Heat the mixture if necessary to drive the reaction to completion (e.g., 60°C for 30 minutes).
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for GC injection (e.g., ethyl acetate).
2. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Chiral capillary column (e.g., Chirasil-Val, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: 80°C for 2 minutes, then ramp at 5°C/min to 200°C and hold for 5 minutes.
-
MS Interface Temperature: 250°C.
-
MS Scan Range: m/z 50-500.
3. Procedure:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the chromatogram and mass spectra.
-
Identify the peaks for the two enantiomers based on their retention times and mass spectra.
-
Calculate the enantiomeric excess from the peak areas in the total ion chromatogram (TIC).
Troubleshooting Logic for Chiral GC
Caption: Logical flow for troubleshooting chiral GC separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.
Troubleshooting Guide: Chiral NMR
Question: I've added a chiral solvating agent, but I don't see any separation of the signals for my pyrrolidine enantiomers.
Answer: Several factors can influence the effectiveness of a CSA:
-
Choice of CSA: Not all CSAs work for all compounds. For pyrrolidines, common CSAs include Pirkle's alcohol, (R)-mandelic acid, and lanthanide-based chiral shift reagents. You may need to screen several CSAs to find one that interacts sufficiently with your analyte.
-
Concentration: The concentration of both the analyte and the CSA is important. Typically, a molar excess of the CSA is used. You may need to titrate the CSA to find the optimal concentration for maximum signal separation.
-
Solvent: The choice of deuterated solvent is critical. Non-polar aprotic solvents like CDCl₃ or C₆D₆ are often preferred as they are less likely to interfere with the interactions between the analyte and the CSA.
-
Temperature: Lowering the temperature of the NMR experiment can sometimes sharpen the signals and improve the resolution of the separated peaks.
Question: The signals for my enantiomers are overlapping, making integration difficult.
Answer: Signal overlap is a common challenge. Here's how to address it:
-
Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals and may resolve the overlap.
-
Different CSA: Try a different CSA that may induce a larger chemical shift difference or affect a different proton in your molecule, which might be in a less crowded region of the spectrum.
-
Optimize Conditions: As mentioned above, adjusting the CSA concentration and temperature can help to maximize the separation between the overlapping signals.
Frequently Asked Questions (FAQs): Chiral NMR
Q1: What is the difference between a chiral solvating agent (CSA) and a chiral derivatizing agent (CDA) in NMR? A1: A CSA forms non-covalent diastereomeric complexes with the enantiomers, leading to different chemical shifts. This process is reversible. A CDA reacts with the enantiomers to form covalent diastereomeric products, which have distinct NMR spectra.
Q2: Which protons on a pyrrolidine ring are most likely to show a chemical shift difference with a CSA? A2: Protons closest to the stereocenter and any acidic or basic sites involved in the interaction with the CSA are most likely to show a chemical shift difference. For example, the protons on the carbon bearing a substituent or the N-H proton (if present) are good candidates.
Quantitative Data: Chiral NMR of Pyrrolidine Derivatives
| Pyrrolidine Derivative | Chiral Solvating Agent | Solvent | Observed Proton | Typical Chemical Shift Difference (Δδ, ppm) |
| Proline methyl ester | (R)-Mandelic Acid | CDCl₃ | N-H | 0.05 - 0.15 |
| N-Acetylproline | (S)-1-(1-Naphthyl)ethylamine | CDCl₃ | α-CH | 0.02 - 0.08 |
| 2-Phenylpyrrolidine | Pirkle's alcohol | C₆D₆ | Benzylic CH | 0.10 - 0.20 |
Note: The magnitude of the chemical shift difference is dependent on the specific analyte, CSA, concentrations, and experimental conditions.
Experimental Protocol: NMR Determination of ee using a CSA
This protocol provides a step-by-step guide for determining the enantiomeric excess of a chiral pyrrolidine using a chiral solvating agent.
1. Materials and Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
High-quality NMR tubes
-
Chiral pyrrolidine sample
-
Chiral Solvating Agent (e.g., (R)-mandelic acid)
-
Deuterated solvent (e.g., CDCl₃)
2. Procedure:
-
Prepare a solution of your chiral pyrrolidine sample in the deuterated solvent at a known concentration (e.g., ~10-20 mM).
-
Acquire a standard ¹H NMR spectrum of your sample.
-
To the same NMR tube, add a specific amount of the CSA (e.g., 1.0 to 2.0 molar equivalents relative to the analyte).
-
Gently mix the sample to ensure homogeneity.
-
Acquire another ¹H NMR spectrum.
-
Compare the two spectra to identify a proton signal that has split into two distinct peaks in the presence of the CSA.
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess from the integration values: ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) x 100
Decision Tree for Chiral NMR Analysis
Caption: Decision-making process for chiral NMR analysis.
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged chiral molecules like many pyrrolidine derivatives. Separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Troubleshooting Guide: Chiral CE
Question: I am observing poor resolution and peak tailing for my basic pyrrolidine derivative.
Answer: This is a common issue in CE and is often caused by the interaction of the positively charged analyte with the negatively charged silanol groups on the inner wall of the fused silica capillary. Here are some solutions:
-
pH of the Background Electrolyte (BGE): Lowering the pH of the BGE (e.g., to pH 2.5-3.0) can suppress the ionization of the silanol groups, thereby reducing the interaction with your basic analyte.
-
Use of Additives: Adding a small amount of an amine (e.g., triethylamine) to the BGE can compete with your analyte for interaction with the capillary wall, improving peak shape.
-
Coated Capillaries: Using a capillary with a neutral or positively charged coating can effectively eliminate the interaction with the silanol groups.
Question: My migration times are not reproducible.
Answer: Irreproducible migration times are often related to changes in the electroosmotic flow (EOF). To improve reproducibility:
-
Capillary Conditioning: Ensure a consistent and thorough capillary conditioning procedure between runs. This typically involves flushing with sodium hydroxide, water, and then the BGE.
-
Temperature Control: Maintain a constant capillary temperature, as temperature fluctuations can affect the viscosity of the BGE and the EOF.
-
BGE Preparation: Prepare fresh BGE regularly and ensure it is properly degassed to prevent bubble formation in the capillary.
Frequently Asked Questions (FAQs): Chiral CE
Q1: What are the most common chiral selectors used in CE for pyrrolidines? A1: Cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin) are the most widely used chiral selectors for a broad range of compounds, including basic drugs and amino acid derivatives.[5]
Q2: Can I analyze neutral pyrrolidine derivatives by CE? A2: Yes, neutral compounds can be analyzed using Micellar Electrokinetic Chromatography (MEKC). In this technique, a surfactant is added to the BGE to form micelles. The neutral analyte partitions between the aqueous buffer and the micelles, and if a chiral selector is included in the micelles or the buffer, enantiomeric separation can be achieved.
Quantitative Data: Chiral CE of Pyrrolidine Derivatives
| Compound | Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Migration Time (min) |
| Propranolol (as a model basic drug) | 20 mM Hydroxypropyl-β-CD | 50 mM Phosphate buffer, pH 2.5 | 20 | Enantiomer 1: ~8-10, Enantiomer 2: ~9-11 |
| Dansyl-proline | 15 mM Sulfated-β-CD | 100 mM Borate buffer, pH 9.0 | 15 | Enantiomer 1: ~12-14, Enantiomer 2: ~13-15 |
Note: Migration times are highly dependent on the capillary dimensions, temperature, and specific CE instrument.
Experimental Protocol: Chiral CE of a Basic Pyrrolidine Derivative
This protocol provides a general method for the enantiomeric separation of a basic chiral pyrrolidine.
1. Materials and Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5
-
Sample: Chiral pyrrolidine dissolved in water or BGE (approx. 0.1 mg/mL)
2. CE Conditions:
-
Voltage: +20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at a suitable wavelength (e.g., 214 nm)
3. Procedure:
-
Prepare the BGE by dissolving the phosphate buffer salts in water, adjusting the pH to 2.5 with phosphoric acid, and then dissolving the HP-β-CD to the desired concentration. Filter and degas the BGE.
-
Condition a new capillary by flushing sequentially with 1 M NaOH, water, and BGE.
-
Between runs, flush the capillary with the BGE for a few minutes.
-
Fill the capillary and the buffer vials with the BGE.
-
Inject the sample.
-
Apply the voltage and record the electropherogram.
-
Calculate the enantiomeric excess from the corrected peak areas.
Workflow for Chiral CE Method Development
Caption: Workflow for developing a chiral CE method.
References
Validation & Comparative
Spectroscopic Analysis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine. Due to the limited availability of published experimental data for this specific compound, this document leverages data from structurally similar compounds to predict and benchmark its spectroscopic characteristics. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to support researchers in their analytical endeavors.
Comparison of Spectroscopic Data
| Spectroscopic Technique | Predicted Data for this compound | Comparative Data: (R)-3-(Boc-amino)pyrrolidine[1] | Comparative Data: General Boc-Protected Amines[2][3] |
| ¹H NMR | δ (ppm): ~1.0-1.2 (d, 3H, -CH₃) ~1.4 (s, 9H, Boc -C(CH₃)₃) ~1.5-2.2 (m, 2H, pyrrolidine -CH₂) ~2.5-3.5 (m, 4H, pyrrolidine -CH₂ and -CH) ~4.0-4.5 (m, 1H, -CHNHBoc) ~5.0-5.5 (br s, 1H, -NH) | δ (ppm): 1.44 (s, 9H) 1.6-1.8 (m, 1H) 2.0-2.2 (m, 1H) 2.8-3.0 (m, 1H) 3.0-3.2 (m, 1H) 3.3-3.5 (m, 1H) 3.6-3.8 (m, 1H) 4.1-4.3 (m, 1H) 4.8-5.0 (br s, 1H) | δ (ppm): ~1.4 (s, 9H, Boc -C(CH₃)₃) is a characteristic singlet. |
| ¹³C NMR | δ (ppm): ~15-20 (-CH₃) ~28 (Boc -C(CH₃)₃) ~35-45 (pyrrolidine -CH₂) ~50-60 (pyrrolidine -CH) ~80 (Boc -C(CH₃)₃) ~155 (Boc C=O) | Not readily available. | δ (ppm): ~28 (Boc -C(CH₃)₃) ~79 (Boc -C(CH₃)₃) ~155 (Boc C=O) |
| IR | ν (cm⁻¹): ~3300-3400 (N-H stretch) ~2850-3000 (C-H stretch) ~1680-1720 (C=O stretch, Boc) ~1500-1550 (N-H bend) ~1160-1250 (C-O stretch) | Not readily available. | ν (cm⁻¹): ~3350 (N-H stretch) ~2980, 2870 (C-H stretch) ~1700 (C=O stretch, Boc) ~1520 (N-H bend) ~1170 (C-O stretch) |
| MS (ESI+) | m/z: [M+H]⁺: 201.16 [M+Na]⁺: 223.14 [M-Boc+H]⁺: 101.10 | m/z: [M+H]⁺: 187.15 | m/z: Common fragments include loss of the Boc group (100 amu) or isobutylene (56 amu). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for Boc-protected amino compounds and can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the presence of key functional groups.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Use a standard 400 MHz (or higher) spectrometer.
-
Acquire the spectrum with 16-32 scans.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Thin Film (for oils): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4] Further dilute this stock solution to a final concentration of about 10 µg/mL.[4]
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
If desired, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to confirm the structure.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine and its (3R,4R) Enantiomer for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the enantiomeric pair, (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine and (3R,4R)-3-(Boc-amino)-4-methylpyrrolidine, essential chiral building blocks in the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Properties
Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility in achiral solvents. Their spectroscopic data in achiral solvents (e.g., ¹H and ¹³C NMR) are also identical. The key distinguishing feature is their interaction with plane-polarized light, exhibiting equal but opposite specific rotations.
| Property | This compound | (3R,4R)-3-(Boc-amino)-4-methylpyrrolidine | Reference / Note |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ | Calculated |
| Molecular Weight | 200.28 g/mol | 200.28 g/mol | Calculated |
| Appearance | Expected to be a solid | Expected to be a solid | Based on similar Boc-protected aminopyrrolidines |
| Specific Rotation | [-α]° (solvent, concentration, temp) | [+α]° (solvent, concentration, temp) | The signs are opposite, but the exact values are not publicly available. |
| ¹H NMR (CDCl₃) | Identical spectra | Identical spectra | Predicted based on enantiomeric relationship. See representative spectrum below. |
| ¹³C NMR (CDCl₃) | Identical spectra | Identical spectra | Predicted based on enantiomeric relationship. See representative spectrum below. |
Representative ¹H NMR Data (Predicted):
-
δ 0.9-1.1 (d, 3H): -CH₃
-
δ 1.45 (s, 9H): -C(CH₃)₃ (Boc)
-
δ 1.8-2.2 (m, 1H): -CH(CH₃)-
-
δ 2.8-3.5 (m, 4H): Pyrrolidine ring protons
-
δ 3.8-4.2 (m, 1H): -CH(NHBoc)-
-
δ 4.5-5.0 (br s, 1H): -NH (Boc)
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure (3S,4S)- and (3R,4R)-3-(Boc-amino)-4-methylpyrrolidine typically starts from a chiral precursor or employs a stereoselective reaction. A common strategy involves the use of chiral pool starting materials, such as enantiomerically pure amino acids or tartaric acid derivatives.
Below is a generalized synthetic workflow for obtaining the desired enantiomers.
Caption: Generalized workflow for the synthesis of the target enantiomers.
Experimental Protocols
1. Stereoselective Synthesis from a Chiral Precursor (Illustrative Example)
This protocol is a generalized representation and may require optimization for the specific target molecules.
-
Step 1: Synthesis of a Chiral Intermediate: A suitable chiral starting material, for instance, a derivative of L- or D-tartaric acid, undergoes a series of reactions including but not limited to, reduction, cyclization, and functional group interconversion to form a key chiral pyrrolidine intermediate. The specific reagents and conditions will depend on the chosen synthetic route.
-
Step 2: Introduction of the Amino and Methyl Groups: The amino and methyl groups are introduced stereoselectively onto the pyrrolidine ring. This can be achieved through various methods such as nucleophilic substitution with inversion of stereochemistry or through stereocontrolled conjugate addition reactions.
-
Step 3: Boc Protection: The resulting enantiomerically pure 3-amino-4-methylpyrrolidine is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. Di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine are added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then worked up by washing with aqueous solutions and purified by column chromatography to yield the final Boc-protected product.
2. Chiral Resolution of a Racemic Mixture
-
Step 1: Synthesis of the Racemic Mixture: A non-stereoselective synthesis is performed to obtain the racemic mixture of 3-(Boc-amino)-4-methylpyrrolidine.
-
Step 2: Chiral HPLC Separation: The racemic mixture is dissolved in a suitable mobile phase and injected onto a chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column). The mobile phase composition and flow rate are optimized to achieve baseline separation of the two enantiomers. The separated enantiomers are collected, and the solvent is removed to yield the pure (3S,4S) and (3R,4R) isomers.
Biological Activity: The Significance of Chirality
The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. Consequently, enantiomers often exhibit different pharmacological and toxicological profiles.
Caption: Differential binding of enantiomers to a chiral biological target.
While specific biological data for (3S,4S)- and (3R,4R)-3-(Boc-amino)-4-methylpyrrolidine is not available, it is anticipated that derivatives incorporating these scaffolds will exhibit stereospecific activity. One enantiomer may act as the active form (eutomer), while the other may be less active or inactive (distomer), or even contribute to off-target effects or toxicity.
Hypothetical Comparative Biological Data:
| Assay Type | (3S,4S)-Derivative IC₅₀ / EC₅₀ | (3R,4R)-Derivative IC₅₀ / EC₅₀ | Note |
| Enzyme Inhibition Assay | e.g., 10 nM | e.g., >1000 nM | Demonstrates high stereoselectivity, with the (3S,4S) derivative being significantly more potent. |
| Receptor Binding Assay | e.g., 50 nM | e.g., 800 nM | Shows a clear preference of the receptor for the (3S,4S) enantiomer. |
| Cell-based Potency Assay | e.g., 100 nM | e.g., 5 µM | The difference in in-vitro potency often translates to cellular activity. |
Experimental Protocol for a Representative Enzyme Inhibition Assay (General):
-
Reagents and Materials:
-
Purified target enzyme.
-
Substrate for the enzyme (preferably fluorogenic or chromogenic).
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives).
-
Test compounds (dissolved in DMSO).
-
96- or 384-well microplates.
-
Plate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (both enantiomers) in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate as a function of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value for each enantiomer.
-
Conclusion
The (3S,4S) and (3R,4R) enantiomers of 3-(Boc-amino)-4-methylpyrrolidine are valuable chiral building blocks for the synthesis of new chemical entities. While their intrinsic physical and spectroscopic properties in an achiral environment are identical, their stereochemistry dictates their interaction with biological systems. A thorough understanding and evaluation of the biological activity of individual enantiomers are paramount in the drug discovery and development process to identify the eutomer and develop safer, more effective medicines. The synthetic strategies and analytical methods outlined in this guide provide a framework for researchers to access and characterize these important chiral intermediates for their specific research needs.
A Comparative Guide to Chiral Auxiliaries: Alternatives to (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of several widely-used chiral auxiliaries as alternatives to (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, supported by experimental data from key asymmetric transformations.
While this compound and its derivatives are valuable chiral building blocks, particularly as C2-symmetric diamine ligands in asymmetric catalysis, their application as traditional, covalently-bound chiral auxiliaries that are later cleaved is less documented in readily available literature. This guide, therefore, focuses on well-established and commercially available auxiliaries that offer robust and predictable stereocontrol in common asymmetric reactions such as alkylations and aldol reactions. The auxiliaries compared herein include Evans' Oxazolidinones, Oppolzer's Camphorsultams, Myers' Pseudoephedrine Amides, and Enders' SAMP/RAMP Hydrazones.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily determined by its ability to direct the formation of a new stereocenter with high diastereoselectivity, the chemical yield of the reaction, and the ease of its subsequent removal to furnish the desired enantiomerically enriched product. The following tables summarize the performance of these auxiliaries in benchmark asymmetric alkylation and aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds. The choice of chiral auxiliary dictates the facial selectivity of the electrophilic attack on the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | NaHMDS | THF | 85-95 | >99:1 |
| (1S,2S)-Pseudoephedrine | N-Propionyl Amide | Benzyl bromide | LDA | THF | 95 | >99:1 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propanal Hydrazone | Iodomethane | LDA | THF | 95 | >97:3 |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl | Benzyl bromide | NaHMDS | THF | 89 | >98:2 |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceuticals.
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Excess (de%) |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Isobutyraldehyde | Bu₂BOTf | 80-90 | >99 |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl | Isobutyraldehyde | TiCl₄ | 89 | 91 |
Cost and Availability Comparison
The practical utility of a chiral auxiliary is also influenced by its commercial availability and cost. The following table provides an approximate cost comparison for the discussed auxiliaries. Prices are subject to change and may vary between suppliers.
| Chiral Auxiliary | Supplier Example | Price (USD/g) |
| This compound | Varies | Inquire |
| (S)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich | ~$35 |
| (1S)-(-)-2,10-Camphorsultam | Sigma-Aldrich | ~$34 |
| (1S,2S)-(+)-Pseudoephedrine | Sigma-Aldrich | ~$25 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Sigma-Aldrich | Price varies, often sold as a solution |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these asymmetric reactions. Below are representative protocols for asymmetric alkylation using an Evans' oxazolidinone and an asymmetric aldol reaction.
Asymmetric Alkylation with Evans' Oxazolidinone
This protocol describes the alkylation of an N-acyl oxazolidinone, a common application of Evans' auxiliaries.
1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Propionyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate. Benzyl bromide (1.2 eq.) is then added, and the reaction is allowed to warm slowly to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The desired diastereomer is typically purified by column chromatography.
3. Cleavage of the Chiral Auxiliary: The purified alkylated product (1.0 eq.) is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (LiOH) (2.0 eq.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.) are added at 0 °C. The mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched by the addition of aqueous Na₂SO₃ solution. The aqueous layer is acidified with HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid. The chiral auxiliary can often be recovered from the reaction mixture.
Signaling Pathway of Stereochemical Induction
The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state, which directs the approach of the electrophile from the less sterically hindered face.
Conclusion
While this compound serves as a valuable chiral synthon, for applications requiring a traditional chiral auxiliary strategy, Evans' oxazolidinones, Oppolzer's camphorsultams, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones offer well-established, reliable, and highly stereoselective alternatives. These auxiliaries have been extensively studied and successfully applied in the synthesis of numerous complex natural products and pharmaceutical agents. The choice among these alternatives will depend on the specific reaction, desired stereochemical outcome, and practical considerations such as cost and ease of removal. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their asymmetric synthesis endeavors.
The Pivotal Role of Chirality: A Comparative Analysis of Pyrrolidine Stereoisomers in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the nuanced world of stereochemistry offers a powerful tool for optimizing therapeutic agents. The pyrrolidine scaffold, a cornerstone in medicinal chemistry, vividly illustrates this principle. The spatial arrangement of substituents on the pyrrolidine ring can dramatically alter a compound's biological activity, transforming a potent agonist into an antagonist or significantly impacting its efficacy and selectivity. This guide provides an objective comparison of the biological activities of different pyrrolidine stereoisomers, supported by experimental data, detailed methodologies, and pathway visualizations to inform and guide future drug design efforts.
The five-membered pyrrolidine ring is a prevalent structural motif in a multitude of biologically active compounds. Its non-planar, puckered conformation allows for precise three-dimensional positioning of functional groups, which is critical for molecular recognition at biological targets. Consequently, the stereochemistry of substituted pyrrolidines is a key determinant of their pharmacological profile.[1]
Comparative Biological Activities of Pyrrolidine Stereoisomers
The profound impact of stereoisomerism on the biological activity of pyrrolidine derivatives is evident across a range of therapeutic targets, from G-protein coupled receptors (GPCRs) to kinases and nuclear receptors. Below, we present a comparative analysis of stereoisomers for several key drug targets.
G-Protein Coupled Receptor (GPCR) Targeting
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets of a significant portion of modern pharmaceuticals. The precise three-dimensional fit of a ligand into the receptor's binding pocket is paramount for its activity, making stereochemistry a critical factor in the design of GPCR-targeting drugs.
The C-X-C chemokine receptor type 4 (CXCR4) is implicated in cancer metastasis, making it an attractive target for anticancer therapies. The stereochemistry of pyrrolidine-based CXCR4 antagonists has been shown to be a critical determinant of their binding affinity.
| Compound | Stereochemistry | Target | Biological Activity (IC50) |
| Pyrrolidine Derivative | (S)-configuration at C2 | CXCR4 | 79 nM[1] |
| Pyrrolidine Derivative | (R)-configuration at C2 | CXCR4 | > 10,000 nM |
Table 1: Comparison of the in vitro CXCR4 binding affinity of (S) and (R)-pyrrolidine stereoisomers.
As illustrated in Table 1, the (S)-enantiomer of a novel pyrrolidine-based CXCR4 antagonist exhibits potent binding affinity, while its (R)-enantiomer is essentially inactive. This stark difference underscores the importance of the specific spatial arrangement of the substituents on the pyrrolidine ring for effective interaction with the CXCR4 binding pocket.
G-protein coupled receptor 40 (GPR40) is a promising target for the treatment of type 2 diabetes. The activation of GPR40 by agonists potentiates glucose-stimulated insulin secretion. Studies on pyrrolidine-containing GPR40 agonists have revealed that the stereochemistry at C2 and C4 of the pyrrolidine ring dictates the compound's functional activity. A cis-relationship between the substituents at these positions is crucial for agonistic activity, while the trans-isomers are inactive.
Nuclear Receptor Modulation
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. The binding of a ligand to a nuclear receptor induces a conformational change that modulates its interaction with co-regulator proteins, ultimately affecting gene transcription. The stereochemistry of ligands plays a pivotal role in dictating the nature of this conformational change.
Estrogen receptor α (ERα) is a key driver in the majority of breast cancers. Modulating its activity with antagonists is a cornerstone of endocrine therapy. Research has shown that the stereochemistry of the methyl group at the 3-position of the pyrrolidine ring in certain ERα antagonists is critical for achieving a pure antagonist profile. The (3R)-methylpyrrolidine derivatives promote a pure ERα antagonist and selective ER degrader (SERD) phenotype, which is highly desirable for treating breast cancer. In contrast, the corresponding (3S)-methylpyrrolidine analogs can exhibit partial agonist activity.[1]
Enzyme Inhibition
Enzymes are highly specific catalysts, and their active sites are chiral environments. Consequently, the stereochemistry of an inhibitor is often a critical factor in its potency and selectivity.
Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in various cellular processes, and its dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. The introduction of a chiral pyrrolidine scaffold into CK1 inhibitors has been shown to enhance selectivity towards specific CK1 isoforms. While direct comparative IC50 values for the different stereoisomers are not always available in single studies, the consistent emphasis in the literature on the use of enantiopure pyrrolidine derivatives points to the significant role of stereochemistry in achieving potent and selective CK1 inhibition.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
CXCR4 Receptor Binding Assay
This assay is designed to determine the binding affinity of a compound to the CXCR4 receptor by measuring its ability to compete with a fluorescently labeled ligand.
Materials:
-
Jurkat cells (endogenously expressing CXCR4)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest Jurkat cells and resuspend them in Assay Buffer to a concentration of 2.5 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer at 2x the final desired concentration.
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the 2x test compound dilutions to the respective wells.
-
For total binding, add 50 µL of Assay Buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled CXCL12.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes in the dark.
-
Addition of Labeled Ligand: Add 50 µL of 4x concentrated fluorescently labeled CXCL12 to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Washing: Centrifuge the plate, discard the supernatant, and wash the cells with Assay Buffer.
-
Flow Cytometry Analysis: Resuspend the cells in Assay Buffer and acquire data on a flow cytometer. The median fluorescence intensity (MFI) of the cell population is measured.
-
Data Analysis: The percentage of specific binding is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
GPR40 Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate GPR40 by detecting changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human GPR40
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating: Seed the GPR40-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate them with the calcium-sensitive dye in Assay Buffer at 37°C for 1 hour.
-
Washing: Wash the cells to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add the test compounds at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence intensity is indicative of GPR40 activation. The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated using non-linear regression.
Estrogen Receptor α (ERα) Competitive Binding Assay
This assay determines the affinity of a test compound for ERα by measuring its ability to displace a radiolabeled estrogen.
Materials:
-
Rat uterine cytosol (as a source of ERα)
-
Assay Buffer (e.g., Tris-EDTA buffer)
-
Radiolabeled estradiol (e.g., [3H]-17β-estradiol)
-
Test compounds
-
Hydroxylapatite slurry
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the rat uterine cytosol, radiolabeled estradiol, and varying concentrations of the test compound in Assay Buffer.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to adsorb the ERα-ligand complexes. Wash the slurry to remove unbound radioligand.
-
Scintillation Counting: Transfer the hydroxylapatite pellet to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is determined for each concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radioligand, is calculated.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: GPR40 Signaling Pathway.
Caption: CXCR4 Receptor Binding Assay Workflow.
Conclusion
The stereochemistry of pyrrolidine derivatives is a critical parameter that profoundly influences their biological activity. As demonstrated, subtle changes in the three-dimensional arrangement of substituents can lead to dramatic differences in potency, selectivity, and even the functional outcome of receptor interaction. A thorough understanding and strategic manipulation of stereoisomerism are therefore indispensable for the rational design and development of novel, highly effective, and safe therapeutic agents. The data and protocols presented in this guide aim to provide a valuable resource for researchers in their endeavor to harness the power of stereochemistry in drug discovery.
References
A review of synthetic strategies for substituted pyrrolidines.
An Objective Comparison of Synthetic Strategies for Substituted Pyrrolidines
The pyrrolidine ring is a vital scaffold in a multitude of natural products and pharmaceuticals, driving continuous innovation in its synthesis. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is critical and depends on factors such as desired substitution patterns, stereochemical control, scalability, and atom economy. This guide provides a comparative overview of key synthetic strategies for constructing substituted pyrrolidines, supported by quantitative data and detailed experimental protocols.
This method stands as one of the most powerful and versatile strategies for the stereocontrolled synthesis of highly functionalized pyrrolidines.[1] It involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. The in situ generation of the azomethine ylide, often from the condensation of an α-amino acid with an aldehyde or via a decarboxylative route, makes this a convergent approach.[2][3][4] The use of chiral catalysts can render this reaction highly enantioselective.[5]
References
- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine Scaffolds in Drug Design: A Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry due to its versatile structural features that allow for the development of a wide array of therapeutic agents.[1][2][3] Its three-dimensional architecture, arising from sp³ hybridized carbon atoms, provides a valuable scaffold for exploring pharmacophore space in drug design.[1][4] This guide offers a comparative analysis of the efficacy of various pyrrolidine-based scaffolds, supported by experimental data, to aid researchers in the rational design of novel therapeutics.
Performance Comparison of Pyrrolidine-Based Scaffolds
The efficacy of pyrrolidine-based compounds is highly dependent on the nature and substitution pattern of the core scaffold. This section provides a comparative overview of the biological activities of different pyrrolidine derivatives, with a focus on their anticancer and anticonvulsant properties.
Anticancer Activity
Pyrrolidine derivatives, including those with pyrrolidine-2-one and pyrrolidine-2,5-dione (succinimide) cores, have demonstrated significant potential as anticancer agents.[5][6] Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth.[5]
Below is a summary of the in vitro cytotoxic activity of various pyrrolidine-based scaffolds against different human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a key metric for assessing the potency of a compound.
| Scaffold/Compound | Core Structure | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Dispiro Indenoquinoxaline Pyrrolidine Quinoline Analogue (37e) | Pyrrolidine | MCF-7 (Breast Cancer) | 17 | Doxorubicin | 16 |
| HeLa (Cervical Cancer) | 19 | 18 | |||
| Benzofuroxane Pyrrolidine Hydroxamate (32a) | Pyrrolidine | HeLa (Cervical Cancer) | 3.82 | LY52 | >100 |
| Pyrrolidine Oxadiazole (25a) | Pyrrolidine | xL3 motility (Haemonchus contortus) | 0.78 | - | - |
| Pyrrolidine Oxadiazole (25b) | Pyrrolidine | xL3 motility (Haemonchus contortus) | 0.78 | - | - |
| Pyrrolidine Oxadiazole (25c) | Pyrrolidine | L4 development (Haemonchus contortus) | 3.2 | - | - |
Table 1: Comparative in vitro anticancer and anthelmintic activity of various pyrrolidine-based scaffolds. Data is compiled from multiple sources for a comparative overview.[4][7]
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives have shown notable anticonvulsant activity.[7] The Maximal Electroshock (MES) and 6 Hz seizure tests are standard preclinical models used to evaluate the efficacy of potential antiepileptic drugs.[1][8]
The table below presents the effective dose (ED₅₀) of a promising pyrrolidine-2,5-dione derivative in these models.
| Scaffold/Compound | Core Structure | Anticonvulsant Test | ED₅₀ (mg/kg) | Reference Compound |
| Pyrrolidine-2,5-dione-acetamide (69k) | Pyrrolidine-2,5-dione | MES | 80.38 | Valproic Acid (VPA) |
| 6 Hz | 108.80 |
Table 2: Comparative in vivo anticonvulsant activity of a pyrrolidine-2,5-dione derivative. The lower ED₅₀ value indicates higher potency.[7]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible research. The following are representative methodologies for the key in vitro and in vivo assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[9]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.[9]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[9]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
In Vivo Anticonvulsant Assays
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[8]
-
Animal Preparation: Mice or rats are used for the assay. Corneal electrodes are treated with a local anesthetic and saline to ensure proper electrical contact.[8]
-
Stimulation: A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds through the corneal electrodes.[8]
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.[10]
-
Protection: A compound is considered to have protected the animal if the tonic hindlimb extension is abolished.[8] The ED₅₀ is calculated based on the dose at which 50% of the animals are protected.[8]
The 6 Hz test is a model for psychomotor seizures and is particularly sensitive for identifying compounds effective against therapy-resistant partial seizures.[1]
-
Animal Preparation: Similar to the MES test, mice or rats are used.
-
Stimulation: A 6 Hz electrical stimulation is delivered for a specific duration and intensity.[1]
-
Observation: Animals are observed for seizure activity, which may include behaviors like stun, forelimb clonus, and twitching of the vibrissae.[1]
-
Protection: An animal is considered protected if it does not display any of these seizure behaviors following the administration of the test compound.[1] The ED₅₀ is then determined.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway involved in the action of some anticancer pyrrolidine derivatives and a typical experimental workflow.
A generalized signaling pathway for apoptosis induction by some pyrrolidine-based anticancer drugs.
A typical experimental workflow for the in vitro MTT cytotoxicity assay.
References
- 1. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to Amine Protection: Boc, Cbz, and Fmoc in Aminopyrrolidine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the aminopyrrolidine scaffold, the judicious selection of an amine protecting group is a critical determinant of success. The inherent nucleophilicity of both the endocyclic and exocyclic amino groups necessitates a robust protection strategy to ensure regioselectivity and prevent unwanted side reactions. This guide provides an objective, data-driven comparison of three of the most widely employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their application to aminopyrrolidines.
Core Principles: A Triad of Orthogonal Protection
The fundamental difference between Boc, Cbz, and Fmoc lies in their cleavage conditions, which underpins the principle of orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This is particularly crucial in the synthesis of complex aminopyrrolidine derivatives where multiple functional groups may require protection.
-
Boc (tert-Butoxycarbonyl): This protecting group is characterized by its lability to acidic conditions, typically cleaved with reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1]
-
Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[1][3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is cleaved under mild basic conditions, most commonly using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[1][4]
This orthogonal nature allows for a strategic approach to the synthesis of complex molecules, enabling the sequential deprotection and functionalization of different amino groups within the same molecule.
Comparative Data: A Quantitative Overview
The choice of protecting group is often guided by factors such as the stability of other functional groups in the molecule, the desired reaction conditions for subsequent steps, and the steric environment of the amine to be protected. The following tables summarize the key characteristics and representative yields for the protection and deprotection of amines, with a focus on aminopyrrolidine derivatives where data is available.
Table 1: Comparison of Protection and Deprotection Conditions
| Parameter | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl |
| Protection Conditions | (Boc)₂O, base (e.g., TEA, NaOH), solvent (e.g., DCM, THF, H₂O) | Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., THF/H₂O, DCM) | Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O, DMF) |
| Deprotection Conditions | Strong acid (e.g., TFA in DCM, 4M HCl in dioxane)[1] | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr in AcOH)[5] | Mild base (e.g., 20% piperidine in DMF)[6] |
| Byproducts of Deprotection | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene, CO₂ |
Table 2: Representative Yields for Protection and Deprotection
| Substrate | Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Reference |
| (S)-2-(aminomethyl)pyrrolidine | Boc | ~89% | >90% | [7] |
| General Primary Amines | Cbz | 90-98% | >90% | [5] |
| General Primary Amines | Fmoc | 82-90% | Typically quantitative in SPPS | [8] |
Decisive Factors in Aminopyrrolidine Synthesis
The cyclic nature and potential for steric hindrance in aminopyrrolidines can influence the efficiency of both protection and deprotection steps.
Steric Considerations
The bulky tert-butyl group of Boc can be advantageous in providing steric shielding to the protected amine. However, the introduction of the even bulkier Fmoc group can sometimes be challenging with sterically hindered secondary amines within a cyclic system. Incomplete Fmoc deprotection due to steric hindrance or peptide aggregation is a known issue in solid-phase peptide synthesis.[9] For the Cbz group, while generally efficient, the planarity of the benzyl group may offer less steric hindrance during introduction compared to the three-dimensional bulk of the Boc group.
Chemoselectivity in Diaminopyrrolidines
In aminopyrrolidines possessing both a primary and a secondary amine, such as 2-(aminomethyl)pyrrolidine, selective protection is often desired. The less sterically hindered and generally more nucleophilic primary amine can often be selectively protected with Boc anhydride under carefully controlled conditions. While similar selectivity can be achieved with Cbz-Cl and Fmoc-OSu, the reaction conditions may require more rigorous optimization to avoid di-protection.
Side Reactions
Each protecting group has a unique profile of potential side reactions. During Boc deprotection with strong acids, the resulting tert-butyl cation can lead to alkylation of sensitive functional groups.[2] For Fmoc, the dibenzofulvene byproduct of deprotection is a Michael acceptor and can react with the newly liberated amine if not efficiently scavenged by the basic reagent (e.g., piperidine).[10] Cbz deprotection via hydrogenolysis is generally a clean process, but the catalyst can also reduce other functional groups such as alkenes or alkynes if present in the molecule.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of a primary amine on an aminopyrrolidine scaffold.
Boc Protection and Deprotection of (S)-2-(aminomethyl)pyrrolidine
Protocol 1: Boc-Protection of (S)-2-(aminomethyl)pyrrolidine
-
Materials: (S)-2-(aminomethyl)pyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 equiv) in DCM.
-
Add TEA (1.1 equiv) to the solution.
-
Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
-
Protocol 2: Boc-Deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine [6]
-
Materials: (S)-1-Boc-2-(aminomethyl)pyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in DCM (approximately 0.1-0.5 M).[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Add TFA (e.g., 50% v/v solution in DCM) dropwise.[6]
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[6]
-
Monitor the reaction by TLC.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[6]
-
The resulting amine salt can be used directly or neutralized with a base.[6]
-
Cbz Protection and Deprotection of a Primary Amine
Protocol 3: Cbz-Protection of a Primary Amine [5]
-
Materials: Primary amine (e.g., aminopyrrolidine derivative), Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in a mixture of THF and water.
-
Add NaHCO₃ (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 equiv) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, then allow to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected product.
-
Protocol 4: Cbz-Deprotection by Catalytic Hydrogenolysis [5]
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (MeOH).
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction vigorously at room temperature for 1-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Fmoc Protection and Deprotection of a Primary Amine
Protocol 5: Fmoc-Protection of a Primary Amine [10]
-
Materials: Primary amine (e.g., aminopyrrolidine derivative), Fmoc-OSu, Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in a mixture of 1,4-dioxane and water.
-
Add NaHCO₃ (2.0 equiv) to the solution.
-
Add Fmoc-OSu (1.05 equiv) and stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected product.
-
Protocol 6: Fmoc-Deprotection [6]
-
Materials: Fmoc-protected amine, Piperidine, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 5-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can be purified by chromatography or precipitation.
-
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of a protection strategy, the following diagrams illustrate the experimental workflows and a logical decision-making process.
Caption: General workflows for the protection and deprotection of aminopyrrolidines.
Caption: Decision tree for selecting an amine protecting group for aminopyrrolidines.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of aminopyrrolidines is a nuanced decision that depends on the specific synthetic context. The Boc group offers a robust and well-established method, particularly for the selective protection of primary amines, with a straightforward acidic deprotection. The Cbz group provides excellent stability and an orthogonal deprotection pathway via hydrogenolysis, which can be advantageous when acid- and base-labile groups are present. The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its mild, base-labile deprotection, though its steric bulk may pose challenges in some instances. By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols, researchers can devise an optimal protection strategy for the successful synthesis of complex aminopyrrolidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ijacskros.com [ijacskros.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. (S)-2-(Aminomethyl)-1-Cbz-pyrrolidine | 119020-03-0 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
Unraveling Pyrrolidine's Flexible Nature: A Guide to Correlating Computational Predictions with Experimental Findings
For researchers, scientists, and professionals in drug development, accurately determining the three-dimensional structure of pyrrolidine-containing molecules is paramount. This five-membered nitrogen-containing heterocycle is a ubiquitous scaffold in pharmaceuticals and natural products, and its conformation directly influences biological activity. This guide provides a comprehensive comparison of computational and experimental methods used to elucidate pyrrolidine conformations, supported by experimental data and detailed protocols.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily envelope and twist forms. Understanding the preferred pucker is crucial for structure-activity relationship (SAR) studies. This guide delves into the synergy between computational predictions, primarily Density Functional Theory (DFT), and experimental techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in characterizing these subtle conformational preferences.
Comparing the Tools: Computational Predictions vs. Experimental Realities
Computational methods offer a powerful in silico approach to explore the conformational landscape of pyrrolidine derivatives. DFT calculations, for instance, can predict the relative energies of different puckered states and key geometrical parameters. On the other hand, experimental techniques provide a direct measure of the molecule's structure in solution (NMR) or in the solid state (X-ray crystallography). A robust conformational analysis relies on the convergence of data from both approaches.
Quantitative Correlation of Methods
The following tables summarize the correlation between computational predictions and experimental outcomes for key conformational parameters of substituted pyrrolidines.
Table 1: Comparison of Calculated and Experimental Pyrrolidine Ring Pucker Parameters
| Compound/Method | Calculated Pucker Amplitude (q) | Experimental Pucker Amplitude (q) | Calculated Phase Angle of Pseudorotation (P) (°) | Experimental Phase Angle of Pseudorotation (P) (°) | Reference |
| N-acetyl-L-proline N'-methylamide (in water) | 0.35 Å (DFT B3LYP/6-31G*) | 0.34 Å (NMR) | 155 (Cγ-exo) | 158 (Cγ-exo) | [1] |
| trans-4-tert-butyl-L-proline | - | 0.38 Å (X-ray) | - | 162 (Cγ-endo) | [2] |
| aep-PNA-T monomer | - | 0.37 Å (NMR/PSEUROT) | - | 18 (North) | |
| aep-PNA-C monomer | - | 0.36 Å (NMR/PSEUROT) | - | 162 (South) |
Table 2: Comparison of Calculated and Experimental ³J(H,H) Coupling Constants (Hz) for a Substituted Pyrrolidine
| Coupling | Calculated ³J(H,H) (DFT B3LYP/6-311++G**) | Experimental ³J(H,H) (NMR) | Dihedral Angle (°) (from calculation) |
| Hα-Hβ1 | 8.5 | 8.2 | -25 |
| Hα-Hβ2 | 3.2 | 3.5 | -145 |
| Hβ1-Hγ1 | 7.9 | 7.5 | 148 |
| Hβ1-Hγ2 | 2.1 | 2.4 | 28 |
| Hβ2-Hγ1 | 2.5 | 2.8 | -92 |
| Hβ2-Hγ2 | 9.8 | 9.5 | 148 |
| Hγ1-Hδ1 | 8.1 | 7.9 | -147 |
| Hγ1-Hδ2 | 3.0 | 3.3 | -27 |
| Hγ2-Hδ1 | 2.8 | 3.1 | 93 |
| Hγ2-Hδ2 | 10.2 | 9.9 | -147 |
Note: The data in this table is a representative example compiled from typical values found in the literature. Specific values will vary depending on the exact pyrrolidine derivative and substituents.[3][4]
Experimental Protocols: A How-To Guide
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the key experimental techniques discussed.
Protocol 1: NMR Spectroscopy for Conformational Analysis of Pyrrolidine Derivatives
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrrolidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.
-
Perform two-dimensional (2D) NMR experiments to resolve signal overlap and facilitate unambiguous assignment of proton resonances. Key experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for conformational analysis. Set mixing times appropriately (e.g., 200-800 ms for NOESY, 150-300 ms for ROESY).
-
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign all proton resonances based on their chemical shifts, multiplicities, and cross-peaks in the 2D spectra.
-
Carefully measure the vicinal ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum or from slices of 2D spectra. These values are directly related to the dihedral angles between the coupled protons via the Karplus equation.
-
Analyze NOE/ROE cross-peak intensities to derive interproton distance restraints.
-
-
Conformational Modeling:
-
Use the measured ³J(H,H) coupling constants and NOE-derived distance restraints as input for conformational analysis programs (e.g., PSEUROT, CYANA, or molecular dynamics simulations) to determine the preferred pyrrolidine ring pucker and the overall molecular conformation in solution.
-
Protocol 2: X-ray Crystallography for Pyrrolidine Derivatives
-
Crystallization:
-
Grow single crystals of the pyrrolidine derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, precipitants, and temperatures. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5]
-
Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Correct the data for various experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are typically successful.
-
Build an initial atomic model into the electron density map using crystallographic software (e.g., Olex2, SHELX).
-
-
Structure Refinement and Validation:
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data to improve the agreement between the model and the data.
-
Validate the final crystal structure using metrics such as R-factor, R-free (for larger molecules), and by checking for geometric reasonability (bond lengths, bond angles, etc.).
-
Analyze the final structure to determine the precise pyrrolidine ring conformation, including pucker parameters, bond lengths, and dihedral angles in the solid state.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for correlating computational predictions with experimental outcomes in the conformational analysis of pyrrolidines.
Caption: A flowchart illustrating the integrated workflow for determining pyrrolidine conformations.
Conclusion
The conformational analysis of pyrrolidine rings is a multifaceted challenge that benefits immensely from a combined computational and experimental approach. DFT calculations provide a theoretical framework for understanding the energetic landscape of different conformers, while NMR spectroscopy and X-ray crystallography offer invaluable experimental data on the molecule's structure in solution and the solid state, respectively. By carefully correlating the data from these complementary techniques, researchers can achieve a comprehensive and reliable understanding of pyrrolidine conformations, a critical step in the design and development of novel therapeutics and bioactive molecules.
References
- 1. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine
This guide provides crucial safety and logistical information for the handling of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine. The following procedures are based on safety data for structurally similar compounds and are intended to provide a framework for safe laboratory practices. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product you are using and to perform a risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound and its derivatives. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a significant splash hazard.[1] |
| Skin and Body Protection | Chemical-resistant lab coat or gown. | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[2] |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for tears or punctures before use. Change gloves regularly or immediately if they become contaminated.[2][3] When handling hazardous drugs, wearing two pairs of gloves is recommended.[2] |
| Respiratory Protection | Generally not required with adequate ventilation. | If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1][3] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling the material and before breaks.[4][5] Do not eat, drink, or smoke in the laboratory.[2][4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is recommended to store it under an inert gas.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5] Use non-sparking tools and take precautionary measures against static discharge.[5]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing and shoes.[4] Get medical advice if irritation occurs.[4]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]
Disposal Plan:
-
Waste Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[4][5] Do not allow the product to enter drains.[5]
-
Contaminated Clothing: Contaminated clothing should be removed and washed before reuse.[4][5]
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
